molecular formula C11H12FN B154874 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 1978-59-2

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B154874
CAS No.: 1978-59-2
M. Wt: 177.22 g/mol
InChI Key: MVXXCFMHLWEWHY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C11H12FN and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXCFMHLWEWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876343
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-59-2
Record name PYRIDINE, 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Profile of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a Serotonin Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive analysis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, a compound of significant interest due to its structural relationship with the potent selective serotonin reuptake inhibitor (SSRI), Paroxetine. While extensively cited as a key synthetic intermediate in the manufacturing of Paroxetine, its intrinsic pharmacological activity, particularly concerning serotonin transporter (SERT) inhibition, remains largely uncharacterized in publicly accessible literature. This guide, therefore, adopts a dual approach: firstly, it contextualizes the compound within the landscape of SSRIs through a structure-activity relationship (SAR) analysis; secondly, it presents a robust, detailed framework of experimental protocols for the complete elucidation of its pharmacological profile. This serves as a technical blueprint for researchers aiming to investigate the potential of this and similar chemical entities.

Introduction: The Known and the Unknown

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a well-documented chemical entity, primarily recognized for its pivotal role as a precursor in the synthesis of Paroxetine, a widely prescribed antidepressant.[1][2][3] Paroxetine's therapeutic efficacy is rooted in its high-affinity and selective inhibition of the serotonin transporter (SERT), a mechanism that increases the synaptic availability of serotonin.[4]

Given the structural preservation of the 4-(4-fluorophenyl) moiety within a tetrahydropyridine core—a feature shared with many centrally active agents—a pertinent question arises: does this intermediate possess its own pharmacological signature as a serotonin uptake inhibitor? This guide directly addresses this knowledge gap. In the absence of direct empirical data, a rigorous scientific inquiry is proposed, grounded in established principles of medicinal chemistry and neuropharmacology. We will dissect its structure, compare it to known SERT ligands, and lay out a comprehensive, field-proven experimental workflow to definitively characterize its binding affinity, functional potency, and selectivity for monoamine transporters.

Synthetic Lineage to Paroxetine

The primary identity of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in the scientific literature is that of a molecular scaffold upon which the final structure of Paroxetine is elaborated. Various patented synthetic routes utilize this tetrahydropyridine as a foundational building block.[1][2]

G A 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine B N-Substituted Derivatives (e.g., N-benzyl) A->B N-Alkylation C Hydroxymethylation & Hydrogenation B->C Multi-step synthesis D Paroxetine ((-)-trans-4R-(4'-fluorophenyl)-3S- (3',4'-methylenedioxyphenoxymethyl)piperidine) C->D Etherification & Deprotection

Caption: Synthetic relationship of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to Paroxetine.

Structural Analysis and Pharmacological Hypothesis

The potential for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to act as a SERT inhibitor can be hypothesized by examining its core structural features in the context of known SSRIs. The 4-arylpiperidine and 4-aryl-1,2,3,6-tetrahydropyridine scaffolds are privileged structures in CNS drug discovery.[5][6]

  • 4-Aryl Moiety: The 4-(4-fluorophenyl) group is a critical pharmacophoric element in many SSRIs, including Paroxetine. This group is understood to engage with key residues within the central binding pocket of SERT.

  • Basic Amine: The secondary amine within the tetrahydropyridine ring is ionizable at physiological pH. This positively charged nitrogen is crucial for forming an ionic bond with a conserved aspartate residue (Asp98 in human SERT) in the transporter's binding site.

However, the lack of the 3-substituted (3',4'-methylenedioxyphenoxymethyl) group, which is present in Paroxetine and contributes significantly to its high affinity and selectivity, suggests that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, if active, would likely exhibit a different and presumably lower-potency profile.

Proposed Experimental Workflow for Pharmacological Characterization

To transition from hypothesis to empirical evidence, a systematic pharmacological evaluation is required. The following protocols represent a comprehensive strategy to define the compound's activity at monoamine transporters.

G cluster_0 In Vitro Characterization cluster_1 Data Analysis & Interpretation A Radioligand Binding Assays (SERT, DAT, NET) B Functional Uptake Assays (SERT, DAT, NET) A->B Potency Confirmation C Determine Ki (Affinity) & Selectivity Ratios A->C D Determine IC50 (Potency) B->D E Pharmacological Profile (Potency, Affinity, Selectivity) C->E D->E

Caption: Proposed workflow for in vitro pharmacological profiling.

In Vitro Assays: Affinity and Functional Potency

The foundational step is to determine if and how strongly the compound interacts with the serotonin transporter and to assess its selectivity over the dopamine (DAT) and norepinephrine (NET) transporters.

This assay measures the affinity (Ki) of the test compound by quantifying its ability to displace a known high-affinity radioligand from the transporter.

Objective: To determine the binding affinity (Ki) of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine for human SERT, DAT, and NET.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55.[7]

    • For DAT: [³H]WIN 35,428.

    • For NET: [³H]Nisoxetine.

  • Test Compound: 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific binding inhibitors:

    • For SERT: Fluoxetine (10 µM).

    • For DAT: GBR 12909 (10 µM).

    • For NET: Desipramine (10 µM).

  • Assay Buffer: Phosphate-buffered saline with calcium and magnesium (PBSCM).

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add increasing concentrations of the test compound (e.g., from 1 pM to 100 µM) in triplicate.

  • Control Wells: Include wells for total binding (vehicle only) and non-specific binding (saturating concentration of a known inhibitor, e.g., 10 µM Fluoxetine for SERT).

  • Radioligand Addition: Add the appropriate radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Add cell membrane preparations (5-20 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the potency (IC50) of the compound in inhibiting the actual transport of serotonin into nerve terminals.

Objective: To determine the functional potency (IC50) of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in inhibiting serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum or whole brain minus cerebellum).

  • [³H]Serotonin (5-HT).

  • Krebs-Ringer buffer.

  • Test Compound and reference inhibitor (e.g., Citalopram).

  • Pargyline (to inhibit monoamine oxidase).

  • Centrifuge and water bath.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated at 37°C for 5 minutes in the presence of pargyline.

  • Inhibition: Add various concentrations of the test compound or vehicle to the synaptosome aliquots and incubate for an additional 10-15 minutes.

  • Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT (e.g., 10 nM).

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters by liquid scintillation counting.

Data Analysis:

  • Calculate the specific uptake by subtracting the counts from the 0-4°C samples from the 37°C samples.

  • Plot the percentage of inhibition of specific uptake versus the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation (Hypothetical)

The data obtained from these assays would allow for a clear and quantitative assessment of the compound's pharmacological profile.

Table 1: Hypothetical Binding Affinity and Selectivity Profile

TransporterRadioligandHypothetical Ki (nM) of 4-(4-F-PHP)Selectivity Ratio (Ki DAT or NET / Ki SERT)
hSERT [³H]Citalopram150-
hDAT [³H]WIN 35,428>10,000>66
hNET [³H]Nisoxetine250016.7

Table 2: Hypothetical Functional Potency

AssayBrain RegionHypothetical IC50 (nM) of 4-(4-F-PHP)
[³H]5-HT Uptake Rat Striatum280

Interpretation: In this hypothetical scenario, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine demonstrates modest affinity and potency for the serotonin transporter. The selectivity for SERT over DAT would be high, while the selectivity over NET would be moderate. Such a profile would classify it as a serotonin uptake inhibitor, albeit significantly less potent than its derivative, Paroxetine. This would underscore the critical contribution of the 3-position substituent in Paroxetine to its high-affinity binding.

Conclusion

While 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is firmly established as a crucial intermediate in the synthesis of Paroxetine, its own pharmacological properties remain a void in the scientific literature. Based on a structural analysis, it is plausible to hypothesize that this compound possesses intrinsic, albeit likely modest, activity as a serotonin uptake inhibitor.

This guide provides the necessary theoretical foundation and, more importantly, a detailed, actionable set of experimental protocols to definitively test this hypothesis. The execution of these radioligand binding and synaptosomal uptake assays would provide the quantitative data needed to establish its affinity, potency, and selectivity, thereby fully characterizing its pharmacological profile. Such an investigation would not only satisfy scientific curiosity but also enrich our understanding of the structure-activity relationships governing ligand interactions with the serotonin transporter, offering valuable insights for future drug design and development endeavors.

References

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  • WO2000050422A1 - Process for the production of paroxetine. Google Patents.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]

  • Synthesis and antidepressant activity of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. Available at: [Link]

  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Available at: [Link]

  • Brain Levels of the Neurotoxic Pyridinium Metabolite HPP+ and Extrapyramidal Symptoms in Haloperidol-Treated Mice. PMC. Available at: [Link]

  • Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. PubMed. Available at: [Link]

  • Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies. PubMed. Available at: [Link]

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  • 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. gsrs.ncats.nih.gov. Available at: [Link]

  • 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. PubChem. Available at: [Link]

  • Importance of the Extracellular Loop 4 in the Human Serotonin Transporter for Inhibitor Binding and Substrate Translocation. PubMed Central. Available at: [Link]

  • 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. FDA. Available at: [Link]

  • Effect of Pharmacologically Selective Antidepressants on Serotonin Uptake in Rat Platelets. General Physiology and Biophysics. Available at: [Link]

  • Ki Summary. BindingDB. Available at: [Link]

  • Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl)-1-methylpyridinium (APP+) and APP+ Analogues. PMC. Available at: [Link]

  • Aryl 1-but-3-ynyl-4-phenyl-1,2,3,6-tetrahydropyridines as potential antipsychotic agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. Available at: [Link]

  • Selective Serotonin Reuptake Inhibitors Potentiate the Rapid Antidepressant-Like Effects of Serotonin4 Receptor Agonists in the Rat. PLOS ONE. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Safety and Toxicology of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, and toxicological profile of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. As a compound with structural similarities to known neurotoxins, a thorough understanding of its characteristics is essential for safe handling and for predicting its biological effects. This document is intended to serve as a critical resource for professionals in research and development who may encounter this molecule.

Chemical and Physical Properties

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound.[1] Its core structure is a tetrahydropyridine ring substituted with a 4-fluorophenyl group. The hydrochloride salt of this compound is a common form used in research.[2]

PropertyValueSource
Molecular Formula C11H12FN[1]
Molecular Weight 177.222 g/mol [1]
CAS Number 1978-61-6[1]
Appearance Solid[2]
IUPAC Name 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine[1]

Safety Data Sheet (SDS) Overview

Hazard Identification

Based on the known toxicology of related tetrahydropyridine derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its fluorinated analogs, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine should be handled as a potentially neurotoxic substance.[3][4] The hydrochloride salt of the N-methylated analog is classified as harmful if swallowed and may cause an allergic skin reaction, and serious eye irritation, and is harmful to aquatic life with long-lasting effects.[2][5]

GHS Hazard Statements for a Related Compound (4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride): [5]

  • H302: Harmful if swallowed

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

  • H412: Harmful to aquatic life with long lasting effects

It is prudent to assume that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine may have a similar hazard profile.

First-Aid Measures

In case of exposure, immediate action is crucial.[6][7]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][8]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[6][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10][11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[6][13]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6][14]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[6]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid breathing dust or vapor. Wash hands thoroughly after handling.[6][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

Exposure Controls and Personal Protection
  • Engineering Controls: Use of a chemical fume hood is highly recommended. Eyewash stations and safety showers should be readily available.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[9]

    • Body Protection: Wear a lab coat or other protective clothing.

Toxicological Profile

The primary toxicological concern for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential for neurotoxicity, largely inferred from its structural similarity to MPTP and its N-methylated analog.

Mechanism of Neurotoxicity

The neurotoxicity of MPTP and its analogs is a well-established paradigm for inducing Parkinsonism in experimental models.[15][16] The proposed mechanism involves a multi-step process:

  • Bioactivation: The parent tetrahydropyridine compound is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to a dihydropyridinium intermediate.[16]

  • Further Oxidation: This intermediate is then further oxidized to a toxic pyridinium ion.[17][18]

  • Neuronal Uptake: The resulting toxic pyridinium ion is a substrate for the dopamine transporter (DAT) and is selectively taken up by dopaminergic neurons in the substantia nigra.[19]

  • Mitochondrial Toxicity: Once inside the neuron, the pyridinium ion inhibits Complex I of the mitochondrial electron transport chain, leading to a depletion of ATP, increased oxidative stress, and ultimately, cell death.[16][19]

Given that 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine possesses the core tetrahydropyridine structure, it is highly probable that it can undergo a similar bioactivation pathway to a neurotoxic pyridinium species. The presence of the fluorophenyl group may influence its substrate affinity for MAO-B and its subsequent neurotoxic potency.[4]

G cluster_outside_neuron Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron Tetrahydropyridine 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Dihydropyridinium Dihydropyridinium Intermediate Tetrahydropyridine->Dihydropyridinium MAO-B Pyridinium Pyridinium Metabolite (Toxic) Dihydropyridinium->Pyridinium Oxidation DAT Dopamine Transporter (DAT) Pyridinium->DAT Uptake Mitochondrion Mitochondrion DAT->Mitochondrion Inhibition Inhibition of Complex I Mitochondrion->Inhibition CellDeath Neuronal Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of neurotoxicity for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

Acute and Chronic Toxicity
  • Acute Toxicity: While specific LD50 values are not available for this compound, based on its analog, it is expected to be harmful if swallowed.[5] Acute exposure could potentially lead to neurological symptoms.

  • Chronic Toxicity: Chronic exposure to low doses of related neurotoxic tetrahydropyridines can lead to the progressive loss of dopaminergic neurons, mimicking the pathology of Parkinson's disease.[15] Therefore, repeated exposure to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine should be strictly avoided.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available on the carcinogenic, mutagenic, or reproductive toxicity of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

Experimental Protocols for Toxicological Assessment

To rigorously assess the neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, a series of in vitro and in vivo experiments are necessary.

In Vitro Monoamine Oxidase B (MAO-B) Substrate Assay

This assay determines if the compound is a substrate for MAO-B, the enzyme responsible for its bioactivation.

Methodology:

  • Prepare MAO-B Source: Use a commercially available recombinant human MAO-B or a mitochondrial fraction isolated from a suitable source (e.g., rodent liver).

  • Incubation: Incubate the MAO-B enzyme with varying concentrations of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine.

  • Detection of Product Formation: Monitor the formation of the dihydropyridinium or pyridinium metabolite over time using techniques such as HPLC with UV or mass spectrometric detection.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) to quantify the compound's affinity for and turnover by MAO-B.

G Start Start PrepareMAOB Prepare MAO-B Enzyme Start->PrepareMAOB Incubate Incubate with 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine PrepareMAOB->Incubate DetectProduct Detect Metabolite Formation (HPLC-MS) Incubate->DetectProduct KineticAnalysis Determine Km and Vmax DetectProduct->KineticAnalysis End End KineticAnalysis->End

Caption: Workflow for the in vitro MAO-B substrate assay.

In Vivo Neurotoxicity Assessment in a Rodent Model

This study evaluates the potential of the compound to cause dopaminergic neurodegeneration in a living organism.

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.

  • Compound Administration: Administer 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine via a systemic route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., MPTP).

  • Behavioral Analysis: Perform motor function tests (e.g., rotarod, open field test) at baseline and several time points post-administration to assess for any motor deficits.

  • Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection. A significant reduction in these levels indicates dopaminergic neurotoxicity.

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra. A loss of TH-positive neurons confirms neurodegeneration.

Conclusion

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a compound that warrants careful handling due to its strong potential for neurotoxicity, which is inferred from its structural similarity to MPTP and its analogs. The likely mechanism of toxicity involves bioactivation by MAO-B to a toxic pyridinium species that selectively damages dopaminergic neurons. All laboratory work with this compound should be conducted with stringent safety precautions, including the use of appropriate personal protective equipment and engineering controls. Further toxicological studies are necessary to fully characterize its hazard profile.

References

  • Substances. (n.d.). Vertex AI Search.
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  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents. (n.d.). Google Patents.
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  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl) - IUCr Journals. (2023, October 15). IUCr Journals.
  • SAFETY DATA SHEET - PPG. (2024, November 27). PPG.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET PRF 4-44 FL 1. IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/ UNDERTAKING 2. HAZARDS IDENTIFICATI - TME.eu. (2017, October 2). TME.eu.
  • 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE | CAS 1978-61-6. (n.d.). Matrix Fine Chemicals.
  • 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE - gsrs. (n.d.). gsrs.
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  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • 1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine Properties - EPA. (2025, October 15). EPA.
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  • Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. (1992, July 30). Google.
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  • Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed. (1988, April). PubMed.
  • Metabolism of MPTP by cytochrome P4502D6 and the demonstration of 2D6 mRNA in human foetal and adult brain by in situ hybridization - Liverpool School of Tropical Medicine. (1997, January 1). Liverpool School of Tropical Medicine.
  • Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC. (n.d.). PMC.
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literature review on 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a paroxetine intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine , a critical intermediate in the synthesis of Paroxetine. This document is structured for researchers and process chemists, focusing on synthetic methodology, safety protocols regarding MPTP-like toxicity, and impurity profiling.[1]

Chemical Identity & Structural Context

This compound serves as the olefinic precursor to the piperidine core of Paroxetine.[1] Its structural integrity is paramount, as the double bond at the C4-C5 position (1,2,3,6-numbering) is the handle for establishing the trans-(3S,4R) stereochemistry of the final API.[1]

PropertyDetail
IUPAC Name 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine
Common Name Paroxetine Olefin Intermediate
CAS Number 1978-61-6 (Hydrochloride salt); 103369-29-7 (Free base)
Molecular Formula C₁₁H₁₂FN
Molecular Weight 177.22 g/mol (Free base)
Structural Alert MPTP Analog (Potential Neurotoxin)
Structural Significance

The "1,2,3,6-tetrahydropyridine" nomenclature indicates a double bond between C4 and C5.[1] This unsaturation is critical for two reasons:

  • Stereocontrol: Subsequent reduction (catalytic hydrogenation or hydride reduction) determines the cis/trans ratio of the piperidine ring.[1]

  • Impurity Risk: Incomplete reduction leads to "Paroxetine Impurity G" (EP Standard), which shares structural homology with the neurotoxin MPTP.[1]

Synthetic Pathways and Process Chemistry[2][3]

The synthesis typically proceeds via a Grignard addition followed by acid-catalyzed dehydration.[1] The choice of N-protecting group (Methyl vs. Benzyl vs. Carbamate) dictates the downstream processing.[1]

Route A: The Grignard-Dehydration Protocol

This is the industrial standard for generating the aryl-tetrahydropyridine scaffold.[1]

Step 1: Grignard Addition

  • Reagents: 4-Fluorophenylmagnesium bromide + N-protected-4-piperidone (e.g., 1-methyl-4-piperidone).

  • Mechanism: Nucleophilic attack at the C4 carbonyl.[1]

  • Critical Parameter: Temperature control (-10°C to 0°C) to minimize side reactions like enolization.

Step 2: Acid-Catalyzed Dehydration

  • Precursor: 4-(4-Fluorophenyl)-4-hydroxypiperidine.

  • Reagents: 6N HCl or p-Toluenesulfonic acid (pTsOH) in Toluene.[1]

  • Thermodynamics: The reaction is endothermic and driven by entropy.[1] Azeotropic removal of water (Dean-Stark trap) is essential when using pTsOH/Toluene to push equilibrium toward the alkene.[1]

Visualization of Synthetic Logic

The following diagram illustrates the conversion of raw materials to the tetrahydropyridine intermediate and its divergence into Paroxetine or impurities.

ParoxetineSynthesis Start 4-Fluorophenyl Magnesium Bromide Alcohol Tertiary Alcohol Intermediate Start->Alcohol Grignard Addition Piperidone N-Methyl-4-piperidone Piperidone->Alcohol TetraPy 4-(4-F-Ph)-1,2,3,6- tetrahydropyridine (TARGET) Alcohol->TetraPy Acid Dehydration (-H2O) Impurity MPTP-like Impurity TetraPy->Impurity Oxidation/MAO-B (In vivo risk) Paroxetine Paroxetine API TetraPy->Paroxetine 1. Asymm. Reduct. 2. Demethylation 3. Coupling

Caption: Synthetic flow from Grignard reagents to the target tetrahydropyridine, highlighting the divergence toward the API or potential toxic impurities.[1][2]

Safety & Toxicology: The MPTP Connection

WARNING: Researchers must treat 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine and its N-methylated analogs with extreme caution.

The Structural Alert

This compound is a fluorinated analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1][3]

  • Mechanism: MPTP is lipophilic and crosses the blood-brain barrier.[1] It is metabolized by Monoamine Oxidase B (MAO-B) into the toxic pyridinium cation (MPP+), which destroys dopaminergic neurons in the substantia nigra.[1]

  • 4-Fluoro Analog Risk: Studies indicate that fluorinated MPTP analogs (e.g., 4'-F-MPTP) retain significant neurotoxicity. While the N-unsubstituted intermediate (secondary amine) is less likely to be a direct MAO-B substrate than the N-methyl variant, it can be N-methylated in vivo or during synthesis.[1]

Handling Protocols
  • Containment: Handle exclusively in a certified chemical fume hood or glovebox.[1]

  • Deactivation: Treat waste streams with oxidizing agents (e.g., KMnO4 or bleach) to disrupt the tetrahydropyridine ring before disposal, though validation is required.[1]

  • PPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory if handling solids.[1]

Experimental Protocol: Dehydration of 4-Hydroxypiperidine Precursor

This protocol describes the conversion of 4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidine to the target tetrahydropyridine (as the HCl salt).

Reagents:

  • 4-(4-Fluorophenyl)-4-hydroxy-1-methylpiperidine (10.0 g, 47.8 mmol)

  • Acetic Acid (glacial, 30 mL)

  • Concentrated HCl (10 mL)

  • Ethyl Acetate (for extraction)[1][4][5]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with the 4-hydroxypiperidine precursor.

  • Acid Addition: Add glacial acetic acid (30 mL) followed by concentrated HCl (10 mL) dropwise. Exotherm expected.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting alcohol.[1]

  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (100 g).

  • Basification: Slowly adjust pH to >10 using 50% NaOH solution. Caution: Heat generation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Salt Formation: Dry organics over MgSO4, filter, and add HCl in isopropanol (1.1 eq) to precipitate the 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride.

  • Yield: Typical yield is 85–90% as a white to off-white solid.[1]

Impurity Profiling & Analytical Data

In Paroxetine manufacturing, this intermediate must be strictly controlled.[1] Residual tetrahydropyridine in the final API is a critical quality attribute (CQA).

HPLC Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[1]

  • Detection: UV at 235 nm (The conjugated double bond provides a distinct chromophore compared to the piperidine product).[1]

Data Summary Table
CompoundRetention Time (Rel)UV Max (nm)Limit in API (ppm)
Paroxetine (API) 1.00295N/A
Tetrahydropyridine Int. 0.85235< 500 ppm (Genotoxic alert)
4-Hydroxy Precursor 0.45210NMT 0.1%

Mechanism of Toxicity vs. Therapeutic Action

The following diagram contrasts the metabolic fate of the tetrahydropyridine impurity (Toxicity) versus the synthetic reduction to Paroxetine (Therapy).

Mechanism cluster_Tox Toxicity Pathway (In Vivo) cluster_Synth Therapeutic Synthesis TetraPy Tetrahydropyridine Intermediate MAOB MAO-B Enzyme TetraPy->MAOB Impurity Ingestion H2_Pd H2 / Pd-C Reduction TetraPy->H2_Pd Chemical Process MPP Pyridinium Cation (Neurotoxin) MAOB->MPP Damage Dopaminergic Neuron Death MPP->Damage Piperidine Piperidine Scaffold H2_Pd->Piperidine API Paroxetine Piperidine->API

Caption: Divergent pathways: Chemical reduction yields the drug, while metabolic oxidation of the impurity yields a neurotoxin.

References

  • Matrix Fine Chemicals. (n.d.).[1] 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | CAS 1978-61-6.[6][7] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155325, 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link][1][8]

  • World Intellectual Property Organization (WIPO). (2001).[1] WO2001012623 - Process for the Preparation of Paroxetine Hydrochloride.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (1998).[1] Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & Experimental Toxicology. Retrieved from [Link]

Sources

neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine compared to MPTP

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Neurotoxic Potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP) and MPTP

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as a potent and selective dopaminergic neurotoxin revolutionized research into Parkinson's disease (PD).[1][2] It provided an invaluable chemical tool to replicate the key pathological features of PD—the destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc)—in various animal models.[3][4][5][6] This guide provides a detailed comparative analysis of MPTP and one of its halogenated analogs, 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP). By examining the subtle yet significant impact of fluorine substitution on the phenyl ring, we aim to elucidate the structure-activity relationships that govern neurotoxic potential. This document will dissect the mechanistic pathway from systemic administration to mitochondrial dysfunction, compare potencies, and provide detailed experimental protocols for researchers in the field.

Introduction: The MPTP Paradigm and the Rationale for Analog Exploration

MPTP's ability to induce a parkinsonian syndrome in humans and other primates stems from its metabolic activation to the ultimate toxin, 1-methyl-4-phenylpyridinium (MPP+).[3][7][8] This process involves a cascade of events: crossing the blood-brain barrier, enzymatic oxidation, and selective uptake into dopaminergic neurons, culminating in catastrophic mitochondrial failure.[7][9] The study of MPTP analogs is driven by a desire to refine this model. By modifying the core structure, we can probe the specific requirements for each step in the toxic pathway, potentially leading to the development of more potent, selective, or species-specific neurotoxins for research, or conversely, to better predict and avoid neurotoxicity in novel pharmaceutical compounds.[10][11]

4F-PTP represents a strategic modification, introducing a fluorine atom at the para-position of the phenyl ring. Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and interaction with protein binding sites. This guide will explore whether this specific structural change enhances, diminishes, or qualitatively alters the neurotoxic profile relative to the parent compound, MPTP.

The Mechanistic Cascade: A Step-by-Step Comparative Analysis

The neurotoxicity of both MPTP and 4F-PTP is not inherent to the parent compounds but is dependent on a precise sequence of biochemical transformations and transport processes.

Systemic Administration and Blood-Brain Barrier (BBB) Penetration

Both MPTP and its analogs are lipophilic tertiary amines, a characteristic that allows them to readily diffuse across the blood-brain barrier following systemic administration.[5] The introduction of a fluorine atom in 4F-PTP generally maintains or slightly increases lipophilicity, ensuring its efficient entry into the central nervous system, a prerequisite for its neurotoxic action.

Bioactivation: The Critical Role of Monoamine Oxidase B (MAO-B)

Once in the brain, the protoxin must be converted into its active, toxic metabolite. This bioactivation is primarily catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, predominantly within glial cells (astrocytes).[3][12][13]

  • MPTP Pathway: MAO-B catalyzes a two-step oxidation of MPTP, first to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), and then to the fully oxidized, stable neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[7][9]

  • 4F-PTP Pathway: Similarly, 4F-PTP serves as a substrate for MAO-B, which oxidizes it to its corresponding pyridinium species, 4-(4-Fluorophenyl)-1-methylpyridinium (4F-MPP+).

The efficiency of this conversion is a critical determinant of overall neurotoxic potency. Studies on various fluorinated MPTP analogs have shown that substitutions on the phenyl ring can significantly influence their suitability as MAO-B substrates. Notably, certain analogs, such as 2'-Fluoro-MPTP, have been found to be even better substrates for MAO-B than MPTP itself, suggesting a potential for enhanced toxicity.[14]

Diagram: Bioactivation and Neuronal Uptake Pathway

G cluster_outside Extracellular Space / Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAOB MAO-B (in Glia) MPTP->MAOB FPTP 4F-PTP FPTP->MAOB MPP MPP+ MAOB->MPP FMPP 4F-MPP+ MAOB->FMPP DAT Dopamine Transporter (DAT) MPP->DAT Uptake FMPP->DAT Uptake MPP_in MPP+ DAT->MPP_in FMPP_in 4F-MPP+ DAT->FMPP_in Mito Mitochondrion ComplexI Complex I Inhibition Mito->ComplexI ATP ATP Depletion & Oxidative Stress ComplexI->ATP Death Neuronal Death ATP->Death MPP_in->Mito FMPP_in->Mito

Caption: Comparative pathway of MPTP and 4F-PTP neurotoxicity.

Selective Accumulation via the Dopamine Transporter (DAT)

The remarkable selectivity of MPTP for dopaminergic neurons is primarily due to the high affinity of its metabolite, MPP+, for the dopamine transporter (DAT).[15][16][17][18] DAT, located on the presynaptic membrane of these neurons, efficiently scavenges the positively charged MPP+ from the extracellular space, mistaking it for dopamine. This active transport mechanism concentrates the toxin within the very cells it is destined to destroy.[19]

The neurotoxicity of 4F-PTP is similarly dependent on the uptake of its metabolite, 4F-MPP+, by DAT. The affinity of 4F-MPP+ for DAT is another key factor influencing its potency. Structural analogs of MPP+ are generally recognized by DAT, facilitating their entry and subsequent toxicity.

Mitochondrial Sequestration and Inhibition of Complex I

Once inside the dopaminergic neuron, MPP+ and its analogs are further concentrated within the mitochondria, driven by the large mitochondrial membrane potential.[7][9][12] It is within the mitochondrial matrix that the ultimate toxic event occurs. MPP+ is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[9][12][16][20][21]

This inhibition has two catastrophic consequences:

  • ATP Depletion: The disruption of the electron transport chain halts oxidative phosphorylation, leading to a severe depletion of cellular ATP and an energy crisis.[9][20][21]

  • Oxidative Stress: Electrons leak from the stalled Complex I and react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[16][20][22] This surge in ROS overwhelms the neuron's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[23]

The potency of 4F-MPP+ as a Complex I inhibitor relative to MPP+ is the final determinant of its intrinsic neurotoxicity. Even minor structural changes can alter the binding affinity for the target site on Complex I.

Quantitative Comparison of Neurotoxic Potency

The ultimate measure of a compound's neurotoxic potential lies in quantitative assessments of its effects both in vitro and in vivo. While specific comparative data for 4F-PTP is less abundant than for other analogs, we can extrapolate from studies on related fluorinated compounds.

ParameterMPTP4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4F-PTP)Key Insights
MAO-B Substrate YesYesThe rate of conversion to the toxic pyridinium ion is a critical factor. Studies on other fluorinated analogs (e.g., 2'-F-MPTP) show they can be more efficient substrates than MPTP.[14]
Active Metabolite MPP+ (1-methyl-4-phenylpyridinium)4F-MPP+ (4-(4-Fluorophenyl)-1-methylpyridinium)The positive charge is essential for DAT uptake and mitochondrial accumulation.
In Vitro Toxicity Cytotoxic to dopaminergic cell lines (e.g., PC12, SH-SY5Y).[24][25]Expected to be cytotoxic, with potency dependent on DAT uptake and Complex I inhibition.MPP+ is significantly more toxic than MPTP in cell cultures that express DAT but have low MAO activity, as the bioactivation step is bypassed.[24][25]
In Vivo Dopamine Depletion Causes severe depletion of striatal dopamine in mice and primates.[3][4]Expected to cause striatal dopamine depletion. Potency relative to MPTP depends on the net effect of fluorine substitution on MAO-B kinetics, DAT uptake, and Complex I inhibition.Studies with 2'-F-MPTP showed it to be a more potent neurotoxin than MPTP in mice, correlating with its higher efficiency as a MAO-B substrate.[14]
Neuronal Loss Destroys dopaminergic neurons in the substantia nigra.[4][6]Expected to cause selective loss of dopaminergic neurons.The degree of neuronal loss is the gold-standard measure of parkinsonian neurotoxicity.

Methodologies for Assessing Neurotoxic Potential

A multi-tiered approach involving in vitro and in vivo models is essential for a comprehensive evaluation.

Experimental Protocol 1: In Vitro Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells

This protocol assesses the direct toxicity of the active metabolites (MPP+ and 4F-MPP+) on a human dopaminergic cell line.

1. Cell Culture:

  • Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified atmosphere. 2. Plating:
  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours. 3. Treatment:
  • Prepare serial dilutions of MPP+ and 4F-MPP+ (e.g., from 1 µM to 1000 µM) in culture medium.
  • Remove the old medium from the cells and add 100 µL of the respective toxin dilutions to the wells. Include vehicle-only wells as a control. 4. Incubation:
  • Incubate the plate for 48 hours at 37°C and 5% CO₂. 5. Viability Assessment (MTT Assay):
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader. 6. Data Analysis:
  • Express cell viability as a percentage of the vehicle-treated control.
  • Calculate the IC₅₀ value (the concentration of toxin that causes 50% cell death) for each compound by plotting a dose-response curve.
Experimental Protocol 2: In Vivo Neurotoxicity in C57BL/6 Mice

This protocol evaluates the ability of the pro-toxins (MPTP and 4F-PTP) to induce dopaminergic neurodegeneration in a sensitive mouse strain.

Diagram: In Vivo Experimental Workflow

G cluster_protocol In Vivo Neurotoxicity Protocol cluster_analysis Neurochemical & Histological Analysis start Select C57BL/6 Mice (8-10 weeks old) dosing Administer Toxin (e.g., 20 mg/kg, i.p.) 4 doses, 2h apart start->dosing wait Post-Dosing Period (e.g., 7 days) dosing->wait euthanize Euthanize & Harvest Brain wait->euthanize dissect Dissect Striatum & Substantia Nigra euthanize->dissect hplc HPLC-ED: Measure Dopamine & Metabolite Levels (Striatum) dissect->hplc ihc Immunohistochemistry: TH Staining for Neuron Count (Substantia Nigra) dissect->ihc end Compare Toxin Effects on Dopaminergic System hplc->end ihc->end

Caption: Workflow for assessing in vivo dopaminergic neurotoxicity.

1. Animals:

  • Use male C57BL/6 mice, 8-10 weeks old, as this strain is highly sensitive to MPTP-induced toxicity.[26] House animals with a 12-hour light/dark cycle and ad libitum access to food and water. 2. Toxin Administration (Sub-acute Model):
  • Dissolve MPTP or 4F-PTP in sterile saline.
  • Administer four intraperitoneal (i.p.) injections of the toxin (e.g., 20 mg/kg) or saline (vehicle control) at 2-hour intervals.[27] 3. Post-Treatment Period:
  • Return mice to their home cages and monitor for any adverse effects. A period of 7 to 21 days is typically allowed for the full development of the neurotoxic lesion. 4. Tissue Collection:
  • Euthanize mice by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
  • Rapidly decapitate and dissect the brains on an ice-cold surface.
  • Isolate the striata for neurochemical analysis and the midbrain containing the substantia nigra for histology. 5. Neurochemical Analysis (HPLC with Electrochemical Detection):
  • Homogenize the striata in an antioxidant-containing buffer (e.g., 0.1 M perchloric acid).
  • Centrifuge the homogenate to pellet proteins.
  • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
  • Quantify the levels of dopamine and its metabolites (DOPAC and HVA) by comparing peak areas to those of known standards. 6. Histological Analysis (Immunohistochemistry):
  • Fix, process, and section the midbrain tissue.
  • Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to label dopaminergic neurons.
  • Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods. 7. Data Analysis:
  • Compare the striatal dopamine levels and the number of SNpc neurons between the toxin-treated groups and the saline control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Implications

The neurotoxic potential of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is mechanistically analogous to that of MPTP, proceeding through a well-defined pathway of metabolic activation, selective neuronal uptake, and mitochondrial poisoning. The key differentiator lies in the potency of the compound, which is a composite of its efficiency at each step of this toxic cascade. The substitution of a fluorine atom on the phenyl ring directly influences the molecule's interaction with MAO-B, DAT, and Complex I.

Based on evidence from related fluorinated analogs, it is plausible that 4F-PTP could be an equally, or even more, potent neurotoxin than MPTP.[14] This has two significant implications for the scientific community:

  • For Drug Development: The MPTP paradigm serves as a crucial warning. Any novel pharmaceutical candidate containing a tetrahydropyridine-phenyl moiety must be rigorously screened for potential conversion to a toxic pyridinium species. The finding that halogenation can increase toxicity underscores the need for careful structure-activity relationship studies in preclinical safety assessments.[8]

  • For Neuroscience Research: More potent analogs of MPTP can be valuable tools for creating more robust and consistent animal models of Parkinson's disease, potentially requiring lower doses and reducing variability between subjects. They allow for a finer dissection of the molecular events leading to neurodegeneration and serve as improved platforms for testing neuroprotective therapies.

Future research should focus on direct, side-by-side quantitative comparisons of 4F-PTP and MPTP, and the use of advanced techniques like positron emission tomography (PET) with radiolabeled versions of these compounds to track their distribution, metabolism, and target engagement in real-time within the living brain.[28]

References

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  • Fries, D. S., de Vries, J., Heikkila, R. E., & Manzino, L. (1986). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Journal of medicinal chemistry, 29(3), 424–427. [Link]

  • Diksic, M., & Gjedde, A. (1989). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Journal of medicinal chemistry, 32(3), 654–659. [Link]

  • Iyer, R. N., et al. (1996). Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice. Chemical research in toxicology, 9(4), 761-769. [Link]

  • Fries, D. S., et al. (1986). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Semantic Scholar. [Link]

  • Cazzaniga, E., et al. (1991). Evaluation of the toxicity of the dopaminergic neurotoxins MPTP and MPP+ in PC12 pheochromocytoma cells: binding and biological studies. Neurochemistry international, 19(3), 241-248. [Link]

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  • Heikkila, R. E., et al. (1988). Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. Journal of neurochemistry, 50(4), 1319–1321. [Link]

  • Ramsay, R. R., & Singer, T. P. (1986). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical and biophysical research communications, 137(1), 1–6. [Link]

  • Bezruchko, M. S., & Smirnova, E. V. (2022). Synuclein Proteins in MPTP-Induced Death of Substantia Nigra Pars Compacta Dopaminergic Neurons. International journal of molecular sciences, 23(18), 10738. [Link]

  • Markey, S. P., & Schmuff, N. R. (1986). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Medicinal research reviews, 6(4), 389–429. [Link]

  • Krishnan, S., et al. (2014). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PloS one, 9(2), e89124. [Link]

  • In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]

  • Tetrahydropyridine. Taylor & Francis. [Link]

  • Daniels, A. J., & Reinhard, J. F. (1988). Neurotoxicity of MPTP and MPP+ in Vitro: Characterization Using Specific Cell Lines. Neurochemical research, 13(12), 1159–1165. [Link]

  • Ferreira, M., et al. (2023). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of neuroscience research, 101(1), 105–122. [Link]

  • Langston, J. W., et al. (1984). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. Ciba Foundation symposium, 107, 119–133. [Link]

  • Miller, G. W., et al. (2004). RESPONSE TO 1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP) DIFFERS IN MOUSE STRAINS AND REVEALS A DIVERGENCE IN JNK SIGNALING AND COX-2 INDUCTION PRIOR TO LOSS OF NEURONS IN THE SUBSTANTIA NIGRA PARS COMPACTA. Neuroscience, 126(3), 755–767. [Link]

  • Kurosaki, R., et al. (2015). Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice. The Journal of toxicological sciences, 40(3), 397–406. [Link]

  • Koster, A. S. (1998). Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs. Human & experimental toxicology, 17(5), 283–293. [Link]

  • Mann, A., et al. (2013). Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. The Journal of biological chemistry, 288(6), 4297–4311. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers.[1][2] The introduction of a fluorine atom on the phenyl ring can modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and binding affinity.[3] This document provides detailed protocols for two prevalent synthetic routes to 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, offering insights into the selection of reagents and catalysts, and the rationale behind the experimental conditions.

Synthetic Strategies Overview

The preparation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine can be effectively achieved through two primary pathways, each with its own set of advantages and considerations.

  • Route 1: Grignard Reaction followed by Dehydration. This is a robust and widely used method that involves the synthesis of a key intermediate, 4-(4-fluorophenyl)piperidin-4-ol, via a Grignard reaction.[4][5] The subsequent acid-catalyzed dehydration of this tertiary alcohol yields the desired tetrahydropyridine.[6] This approach offers high yields and is amenable to scale-up.

  • Route 2: Reduction of a Pyridinium Salt. This method involves the partial reduction of a pre-formed 4-(4-fluorophenyl)pyridinium salt. This strategy is effective for accessing the tetrahydropyridine core directly from an aromatic precursor.

The following sections will provide detailed, step-by-step protocols for each of these synthetic routes.

Route 1: Grignard Reaction and Subsequent Dehydration

This two-step synthesis is a cornerstone for the preparation of 4-aryl-1,2,3,6-tetrahydropyridines. The initial Grignard reaction provides a reliable method for forming the carbon-carbon bond between the phenyl ring and the piperidine core.

Step 1: Synthesis of N-Boc-4-(4-fluorophenyl)piperidin-4-ol

The first step involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the commercially available N-Boc-4-piperidone. The Boc (tert-butoxycarbonyl) protecting group is essential to prevent side reactions with the acidic proton of the piperidine nitrogen.

Experimental Protocol: Grignard Reaction

Materials and Reagents:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for initiation)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, add magnesium turnings to a dry three-neck flask.

    • Add a small crystal of iodine to activate the magnesium surface.[5]

    • In a separate flask, dissolve 1-bromo-4-fluorobenzene in anhydrous THF.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle bubbling and color change.[5] Gentle warming may be necessary.

    • Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.[4][5]

    • After the addition is complete, continue stirring at room temperature until most of the magnesium is consumed.

  • Reaction with N-Boc-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the Grignard reagent.[4][5]

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol.

Data Summary Table: Grignard Reaction

ParameterValue/ConditionRationale
Molar Ratio (Mg:1-bromo-4-fluorobenzene)1.1 : 1A slight excess of magnesium ensures complete conversion of the aryl halide.[4]
Molar Ratio (Grignard:N-Boc-4-piperidone)1.2 : 1An excess of the Grignard reagent drives the reaction to completion.[4]
Reaction Temperature (Grignard Formation)Room Temperature to RefluxInitiation may require gentle heating, but the reaction is exothermic.[7]
Reaction Temperature (Grignard Addition)0 °C to Room TemperatureLow-temperature addition controls the exothermic reaction.[4]
Expected Yield70-85%Based on similar reported syntheses of 4-arylpiperidin-4-ols.[4]

Workflow Diagram: Grignard Reaction and Dehydration

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide 1-Bromo-4-fluorobenzene->4-Fluorophenylmagnesium bromide Initiation Mg, Anhydrous THF Mg, Anhydrous THF Mg, Anhydrous THF->4-Fluorophenylmagnesium bromide N-Boc-4-(4-fluorophenyl)piperidin-4-ol N-Boc-4-(4-fluorophenyl)piperidin-4-ol 4-Fluorophenylmagnesium bromide->N-Boc-4-(4-fluorophenyl)piperidin-4-ol Nucleophilic Addition N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-4-(4-fluorophenyl)piperidin-4-ol 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine N-Boc-4-(4-fluorophenyl)piperidin-4-ol->4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Acid-catalyzed Elimination Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Reduction 4-Halopyridine 4-Halopyridine Suzuki Coupling Suzuki Coupling 4-Halopyridine->Suzuki Coupling 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid 4-Fluorophenylboronic acid->Suzuki Coupling 4-(4-Fluorophenyl)pyridine 4-(4-Fluorophenyl)pyridine Suzuki Coupling->4-(4-Fluorophenyl)pyridine N-Alkyl-4-(4-fluorophenyl)pyridinium salt N-Alkyl-4-(4-fluorophenyl)pyridinium salt 4-(4-Fluorophenyl)pyridine->N-Alkyl-4-(4-fluorophenyl)pyridinium salt N-Alkylation Alkylating Agent Alkylating Agent Alkylating Agent->N-Alkyl-4-(4-fluorophenyl)pyridinium salt 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine N-Alkyl-4-(4-fluorophenyl)pyridinium salt->4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Selective Reduction Reducing Agent (NaBH₄) Reducing Agent (NaBH₄) Reducing Agent (NaBH₄)->4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Sources

Application Notes & Protocols: A Guide to the Process Scale-Up for Manufacturing 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a crucial heterocyclic building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor or potential impurity in the manufacturing of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[1][2][3] The structural motif of a 4-aryl tetrahydropyridine demands a robust and scalable synthetic strategy that ensures high purity and minimizes the formation of hazardous byproducts.

Crucially, this class of compounds shares structural similarities with the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which can be accidentally produced during the synthesis of certain opioids and causes irreversible Parkinsonism by destroying dopaminergic neurons.[4][5][6][7] This inherent risk underscores the absolute necessity for stringent process control, rigorous analytical monitoring, and comprehensive safety protocols throughout the manufacturing process.

This document provides a detailed guide for the scale-up of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine synthesis, focusing on a widely adopted and scalable two-step approach: the Grignard addition to a protected 4-piperidone followed by acid-catalyzed dehydration. We will explore the underlying chemical principles, provide step-by-step protocols for both laboratory and pilot scales, and address the critical aspects of process control, safety, and analytics.

Selection and Rationale of Synthetic Route

While several C-C bond-forming methodologies exist for synthesizing 4-aryltetrahydropyridines, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling), the Grignard-based route is often preferred for industrial-scale production.[8][9]

The chosen two-step pathway involves:

  • Nucleophilic Addition: Reaction of an N-protected-4-piperidone with 4-fluorophenylmagnesium bromide to form the tertiary alcohol intermediate, N-protected-4-(4-fluorophenyl)piperidin-4-ol.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to yield the target tetrahydropyridine.

Causality for this selection:

  • Cost-Effectiveness & Availability: The primary starting materials—N-protected-4-piperidone and 4-bromofluorobenzene (for the Grignard reagent)—are generally more accessible and cost-effective in bulk quantities compared to the boronic acids and specialized palladium catalysts required for Suzuki coupling.[10][11]

  • Process Robustness: Grignard reactions are a cornerstone of industrial organic synthesis. Their behavior at scale is well-understood, and the process is generally robust and high-yielding when critical parameters are controlled.[12]

  • Impurity Profile: The side reactions associated with this route, such as enolization or reduction of the piperidone, are well-documented and can be effectively minimized through strict temperature control.[12] The resulting impurity profile is often simpler to manage than those involving residual heavy metals from cross-coupling reactions.

Chemical Reaction Scheme

cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Dehydration & Deprotection Piperidone N-Boc-4-piperidone Intermediate N-Boc-4-(4-fluorophenyl)- piperidin-4-ol Piperidone->Intermediate 1. THF, 0°C to RT Grignard_reagent 4-Fluorophenyl- magnesium bromide Grignard_reagent->Intermediate 1. THF, 0°C to RT Acid Acid Catalyst (e.g., H₂SO₄) Product 4-(4-Fluorophenyl)- 1,2,3,6-tetrahydropyridine Intermediate->Product 2. Heat (Simultaneous Dehydration & Boc Deprotection) H2O H₂O Boc_Deprotection Acid (e.g., HCl)

Caption: Overall two-step synthesis of the target compound.

Detailed Synthesis Protocols

Part A: Laboratory Scale Protocol (50 g Scale)

This protocol details the synthesis using N-Boc-4-piperidone as the starting material. The Boc (tert-butyloxycarbonyl) protecting group is advantageous due to its stability and straightforward removal under acidic conditions, which can often be combined with the dehydration step.

Materials & Equipment:

  • 3-Neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

  • Magnesium turnings (7.0 g, 0.288 mol)

  • Iodine (1 crystal)

  • 4-Bromofluorobenzene (50.4 g, 0.288 mol)

  • Anhydrous Tetrahydrofuran (THF), 600 mL

  • N-Boc-4-piperidone (47.8 g, 0.240 mol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Grignard Reagent Preparation

  • Flame-dry the 2 L flask under a nitrogen stream and allow it to cool.

  • Add magnesium turnings and a single crystal of iodine.

  • Add 50 mL of anhydrous THF.

  • In the dropping funnel, prepare a solution of 4-bromofluorobenzene in 150 mL of anhydrous THF.

  • Add ~10% of the 4-bromofluorobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. If it does not start, gently warm the flask.

  • Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.

  • After complete addition, stir the grey-black solution at room temperature for 1 hour to ensure full conversion.

Step 2: Nucleophilic Addition

  • In a separate 2 L flask, dissolve N-Boc-4-piperidone in 400 mL of anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly transfer the prepared Grignard reagent to the dropping funnel via cannula.

  • Add the Grignard reagent dropwise to the cooled piperidone solution, ensuring the internal temperature does not exceed 10°C. This slow, cold addition is critical to minimize side reactions like enolization.[12]

  • After addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor reaction progress by TLC or LC-MS.

Step 3: Quench and Work-up (Isolation of Intermediate)

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (~150 mL) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, add 300 mL of EtOAc, and separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(4-fluorophenyl)piperidin-4-ol as a white to off-white solid. This intermediate can be used directly in the next step.

Step 4: Acid-Catalyzed Dehydration and Deprotection

  • To the crude tertiary alcohol, add 300 mL of Toluene and 150 mL of water.

  • With vigorous stirring, slowly add 30 mL of concentrated H₂SO₄. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 85-95°C) using a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the intermediate and formation of the product. The acidic conditions will also cleave the Boc group. This dehydration is a known degradation pathway for such tertiary alcohols.[13]

  • After 4-6 hours, cool the reaction to room temperature.

Step 5: Product Isolation and Purification

  • Carefully transfer the cooled mixture to a beaker in an ice bath and basify to pH > 12 by the slow addition of 5 M NaOH solution.

  • Separate the organic layer and extract the aqueous layer with Toluene (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude free base as an oil.

  • For purification, dissolve the crude oil in isopropanol (IPA) and slowly add concentrated HCl to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold IPA, and dry under vacuum at 50°C to yield 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride as a solid.[14]

Part B: Pilot Scale-Up Considerations (5 kg Scale)

Transitioning from the bench to a pilot plant requires procedural modifications to account for changes in heat transfer, mass transfer, and materials handling.

Overall Manufacturing Workflow

cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation Phase A Reactor Inerting (N₂ Purge & Vacuum Cycles) B Charge Anhydrous Solvent (THF) A->B C Charge Mg & Initiator B->C D Grignard Formation: Controlled addition of 4-Bromofluorobenzene C->D E Cool Reactor to 0-5°C D->E IPC: Grignard Titration F Grignard Addition: Controlled addition to N-Boc-4-piperidone solution E->F G Reaction Monitoring (IPC) via HPLC F->G H Quench Reaction (Sat. NH₄Cl Solution) G->H Reaction Complete I Phase Separation H->I J Aqueous Layer Extraction I->J K Solvent Swap to Toluene J->K L Dehydration/Deprotection (Acid addition & Reflux) K->L M Basification & Phase Split L->M IPC: HPLC N Crystallization of HCl Salt M->N O Filtration (Nutsche Filter) N->O P Vacuum Drying O->P

Caption: Pilot-scale manufacturing workflow diagram.

Key Modifications for Scale-Up:

  • Reactor & Reagents: Utilize a glass-lined or stainless steel reactor (e.g., 100 L) with overhead stirring, a temperature control unit (TCU), and a nitrogen inlet. Reagents are charged via dedicated ports or pumped in.

  • Heat Management: The Grignard formation and the subsequent quench are highly exothermic. The reactor's TCU must be capable of efficiently removing heat to maintain the target temperature ranges. Addition rates must be strictly controlled by calibrated pumps and linked to internal temperature readings.

  • Material Transfer: Anhydrous solvents and liquid reagents should be transferred under nitrogen pressure to prevent atmospheric moisture contamination. The viscous Grignard reagent may need to be transferred via a nitrogen-pressurized dip tube.

  • Agitation: Efficient stirring is paramount to ensure homogeneity and prevent localized overheating, especially during the Grignard addition and quench steps. Baffles within the reactor can improve mixing.

  • Work-up & Isolation:

    • Phase Splits: In a large reactor, phase separations can be slow. Allow adequate settling time. The interface can be observed through a sight glass.

    • Filtration: The final hydrochloride salt is isolated using a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.

    • Drying: A vacuum oven or the Nutsche dryer is used to ensure the removal of residual solvents to meet ICH (International Council for Harmonisation) guidelines.

Process Parameters and Quality Control

Effective scale-up hinges on identifying and controlling Critical Process Parameters (CPPs).

Table 1: Critical Process Parameters & In-Process Controls (IPCs)

ParameterLaboratory Scale SpecificationPilot Scale SpecificationRationale & IPC
Moisture Content Anhydrous solvents, flame-dried glass< 0.05% water in solvents and reactorRationale: Prevents quenching of the highly reactive Grignard reagent. IPC: Karl Fischer titration of solvents before use.
Grignard Addition Temp. 0 - 10°C0 - 10°CRationale: Minimizes side reactions such as enolization of the piperidone starting material and reduction of the ketone.[12] IPC: Continuous temperature monitoring.
Reaction Completion TLC (disappearance of starting material)HPLC (SM < 1.0%)Rationale: Ensures maximum conversion and yield before proceeding to the next step. IPC: In-process sampling and analysis.
Dehydration Temp. Reflux (~90°C)85 - 95°CRationale: Provides sufficient energy for the elimination reaction while controlling the rate. IPC: Continuous temperature monitoring.
Final Product Purity NMR, LC-MSHPLC (>99.0%), Residual Solvents (GC)Rationale: Ensures product meets specifications for use as a pharmaceutical intermediate. IPC: Final batch release testing.
Typical Yield (HCl Salt) 65 - 75%60 - 75%Rationale: Establishes a benchmark for process efficiency.

Safety, Health, and Environmental Considerations

Chemical Hazards:

  • Grignard Reagents/Intermediates: Highly flammable and react violently with water. Operations must be conducted under a strict nitrogen atmosphere.

  • THF/Toluene/IPA: Flammable solvents. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.

  • Concentrated Acids/Bases: Highly corrosive. Handle with appropriate acid/base resistant gloves, face shield, and protective clothing.

  • Product Toxicity: CRITICAL: Due to its structural analogy to the neurotoxin MPTP, the final product and its intermediates must be treated as potentially toxic.[1][7][15] All handling of solids and concentrated solutions should be performed in a contained environment (e.g., fume hood or glovebox) with appropriate PPE, including double gloves, a lab coat, and respiratory protection.

Engineering Controls for Scale-Up:

  • Closed System: The reactor should be a closed system to prevent the release of flammable or toxic vapors.

  • Ventilation: The processing area must have adequate ventilation. Reactor off-gases should be directed through a scrubber system.

  • Emergency Preparedness: Fire suppression systems (e.g., CO₂ or dry powder extinguishers) and emergency showers/eyewash stations must be readily accessible.

References

  • Benchchem. (n.d.). 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride.
  • Benchchem. (n.d.). Addressing stability issues of 4-(4-fluorophenyl)piperidin-4-ol derivatives.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. J. Org. Chem., 12, 894-903.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Wikipedia. (n.d.). MPTP.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Fries, D. S., et al. (1986). Synthesis and toxicity toward nigrostriatal dopamine neurons of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogues. Journal of Medicinal Chemistry, 29(3), 424-427.
  • HETEROCYCLES. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. Vol. 88, No. 1.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (M0896) - Product Information Sheet.
  • Google Patents. (n.d.). WO1996036636A1 - Process for preparing 4-aryl-piperidine derivatives.
  • ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine....
  • Google Patents. (n.d.). WO1998053824A1 - Novel process.
  • ARKIVOC. (2007). Novel tetrahydropyrimidinium / palladium system as a convenient catalyst: Suzuki coupling reactions of aryl chlorides. xiii, 71-78.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Prasad, S. B. B., et al. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC.
  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
  • MilliporeSigma. (n.d.). 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR.

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N-alkylation methods for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-Alkylation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Abstract: This document provides a comprehensive guide for the N-alkylation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine, a critical secondary amine intermediate in the synthesis of various pharmacologically active compounds.[1][2] We present detailed, field-proven protocols for two primary and highly effective N-alkylation strategies: Reductive Amination and Direct Alkylation with Alkyl Halides . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices, self-validating protocols, and a comparative analysis to aid in method selection.

Introduction: The Strategic Importance of N-Alkylation

The nitrogen atom of the tetrahydropyridine ring is a key modification point for altering the pharmacological profile of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives. N-alkylation introduces substituents that can modulate properties such as receptor binding affinity, selectivity, solubility, and metabolic stability. The choice of alkylation method is therefore a critical decision in the synthetic workflow.

This guide focuses on the two most robust and widely applicable methods for this transformation.

  • Reductive Amination: A highly efficient and versatile one-pot method that couples the amine with an aldehyde or ketone, followed by in-situ reduction.[3] It is often the preferred method due to its broad substrate scope and high chemoselectivity, avoiding the common issue of over-alkylation.[4][5]

  • Direct Alkylation: A classical SN2 approach using alkyl halides. While conceptually straightforward, this method requires careful control of reaction conditions to prevent the formation of undesired quaternary ammonium salts, as the product tertiary amine can be more nucleophilic than the starting secondary amine.[4]

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an iminium ion intermediate from the condensation of the amine and a carbonyl compound, which is then reduced in situ by a hydride-based reducing agent.[3][6][7]

Causality & Mechanistic Insight: The key to this method's success is the choice of reducing agent. Reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone significantly but are highly effective at reducing the protonated imine (iminium ion) intermediate.[5][8] The presence of a weak acid, like acetic acid, is crucial as it catalyzes the formation of the iminium ion, activating it for reduction.[3]

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) E Stir at RT for 1h (Iminium Formation) A->E B Aldehyde or Ketone (1.1 eq) B->E C Solvent (DCM or DCE) C->E D Acetic Acid (1.1 eq) D->E F Add NaBH(OAc)₃ (1.5 eq) E->F G Stir at RT for 12-24h (Reduction) F->G H Quench with sat. NaHCO₃ G->H I Extract with DCM H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify via Column Chromatography J->K L Pure N-Alkylated Product K->L

Caption: General workflow for N-alkylation via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (or its HCl salt)

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)[8]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq). Note: If using the hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) and stir for 15 minutes before proceeding.

  • Dissolve the amine in DCM (approx. 10 mL per mmol of amine).

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add glacial acetic acid (1.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[3]

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation involves the nucleophilic attack of the secondary amine on an alkyl halide (or other alkylating agent with a good leaving group, like a tosylate or mesylate). This SN2 reaction is highly dependent on the reactivity of the alkyl halide and steric hindrance around the nitrogen atom.

Causality & Mechanistic Insight: A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is ideal. The choice of solvent is also critical; polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine. Adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.

Workflow Diagram: Direct Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) E Add Alkyl Halide (1.1 eq) A->E B Base (K₂CO₃ or DIPEA, 2.0 eq) B->E C Solvent (ACN or DMF) C->E D Catalytic KI (0.1 eq, optional) D->E F Heat at 50-70 °C for 6-18h E->F G Cool to RT, Filter (if K₂CO₃ used) F->G H Concentrate Solvent G->H I Aqueous Work-up (Water/EtOAc) H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Purify via Column Chromatography J->K L Pure N-Alkylated Product K->L

Caption: General workflow for N-alkylation via Direct Alkylation.

Detailed Experimental Protocol: Direct Alkylation

Materials:

  • 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

  • Alkyl Halide (e.g., iodomethane, benzyl bromide)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium Iodide (KI, optional catalyst)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask, add 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add the solvent (ACN or DMF, approx. 10 mL per mmol of amine).

  • Add a catalytic amount of potassium iodide (KI, 0.1 eq) if using an alkyl chloride or bromide to enhance reactivity.[3]

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water (2x volumes) and then brine (1x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Comparative Analysis and Data

The choice between reductive amination and direct alkylation depends on the desired substituent and the available starting materials.

FeatureReductive AminationDirect Alkylation with Alkyl Halide
Alkylating Agent Aldehydes & KetonesAlkyl Halides, Tosylates, Mesylates
Key Reagents NaBH(OAc)₃, Acetic AcidK₂CO₃ or DIPEA, optional KI
Risk of Over-alkylation Very LowModerate to High (requires careful control)
Substrate Scope Very Broad; tolerates many functional groups.[8][9]Good; sensitive to sterically hindered amines/halides.
Reaction Conditions Mild (typically room temperature)Mild to Moderate (often requires heating)
Primary Byproducts Water, Acetate SaltsHalide Salts
Best For Complex or sterically diverse substituents; when over-alkylation must be avoided.Simple, unhindered alkyl groups (e.g., methyl, ethyl, benzyl).

Note: Yields are highly substrate-dependent and the values in this table are illustrative. Optimization is recommended for any new transformation.

Advanced & Alternative Methods

While the two methods detailed above are workhorses for N-alkylation, other advanced techniques exist for more challenging transformations.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming C-N bonds between an amine and an aryl or vinyl halide.[10][11][12] It is not typically used for simple alkylation but is invaluable for synthesizing N-aryl derivatives, significantly expanding the accessible chemical space.[10] The reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[11][12] Bulky, electron-rich phosphine ligands are crucial for high efficiency.[11]

  • Alkylation with Alcohols: Newer methods allow for the direct use of alcohols as alkylating agents via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism.[13] These reactions, often catalyzed by transition metals like ruthenium or iridium, are highly atom-economical, producing only water as a byproduct.[14]

Conclusion

The N-alkylation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a fundamental transformation in medicinal chemistry. For most applications, reductive amination offers a superior combination of versatility, selectivity, and mild reaction conditions, making it the recommended primary approach. Direct alkylation remains a viable and straightforward option for introducing simple alkyl groups, provided that reaction conditions are carefully controlled to minimize side reactions. The selection of the optimal method should always be guided by the specific target molecule, available starting materials, and the scale of the synthesis.

References

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Buchwald–Hartwig amin
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). IUCr.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing).
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photoc
  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). PMC.
  • 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Chongqing Chemdad Co., Ltd.
  • Application Note – Reductive Amin
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Functionalization of Organotrifluoroborates: Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. Benchchem. Jo4PSDMNuU-3lWA==)

Sources

reduction of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine to Piperidine Scaffolds

Executive Summary

The catalytic hydrogenation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (4-F-THP) to 4-(4-fluorophenyl)piperidine (4-F-Pip) is a critical transformation in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Paroxetine (Paxil) .[1] While chemically straightforward, this reaction presents two distinct, high-stakes challenges:

  • Safety: The starting material is a structural analog of MPTP , a potent neurotoxin capable of inducing permanent Parkinsonian symptoms.[1]

  • Chemo-selectivity: The risk of hydrodefluorination (cleavage of the C-F bond) increases with reaction temperature and catalyst activity, potentially generating difficult-to-separate impurities.[1]

This guide provides a validated protocol prioritizing operator safety and reaction fidelity, utilizing Pearlman’s Catalyst (Pd(OH)₂/C) for optimal turnover at mild conditions.

Safety Warning: Neurotoxic Hazard

CRITICAL ALERT: 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a fluorinated analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] Literature indicates that fluorinated MPTP analogs can exhibit higher neurotoxicity than the parent compound by acting as high-affinity substrates for Monoamine Oxidase B (MAO-B), leading to the destruction of dopaminergic neurons in the substantia nigra.[1]

  • Engineering Controls: All weighing and handling of the solid starting material must occur inside a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, Tyvek sleeves/lab coat, and N95/P100 respiratory protection (if outside containment).

  • Deactivation: All glassware and waste must be treated with 10% KMnO₄/NaOH solution to oxidize the tetrahydropyridine moiety before disposal.

Reaction Mechanism & Critical Process Parameters

The reduction involves the saturation of the C4-C5 alkene.[1] The primary side reaction is the hydrogenolysis of the aryl-fluorine bond (hydrodefluorination), which is catalyzed by Palladium, particularly at elevated temperatures or low pH.

Pathway Diagram

ReactionPathway cluster_conditions Critical Parameters Start 4-(4-Fluorophenyl)- 1,2,3,6-tetrahydropyridine Product 4-(4-Fluorophenyl)piperidine (Target) Start->Product  Reduction  (Major Path) Impurity 4-Phenylpiperidine (Defluoro-Impurity) Start->Impurity  Hydrodefluorination  (Side Reaction) H2 H₂ / Catalyst H2->Start Param1 Temp: <45°C Param2 Pressure: 50 psi Param3 Cat: Pd(OH)₂/C

Figure 1: Reaction pathway highlighting the competitive hydrodefluorination risk.

Catalyst Selection Rationale
CatalystActivityDefluorination RiskRecommendation
Pd/C (10%) HighModerate-HighUse only if temp < 25°C.
Pd(OH)₂/C (20%) Very High Low Preferred. High activity allows lower pressure/temp, preserving the C-F bond.[1]
Rh/C (5%) ModerateVery LowExcellent alternative if defluorination persists (>2%).[1]
PtO₂ ModerateLowGood, but cost-prohibitive for scale-up.[1]

Experimental Protocol

Scale: 50 mmol (approx. 13.3 g of HCl salt) Target Yield: >95% Purity: >99% (HPLC)

Materials
  • Substrate: 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride.[1][2][3]

  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst), wet support (50% water).

  • Solvent: Methanol (HPLC Grade).[1]

  • Reagent: Hydrogen gas (UHP grade).[1]

Step-by-Step Methodology
  • Safety Preparation:

    • Prepare a waste container with 10% KMnO₄/NaOH for immediate quenching of spatulas/weigh boats.[1]

    • Ensure the autoclave/Parr shaker is grounded.[1]

  • Loading (In Fume Hood):

    • To a hydrogenation vessel (e.g., Parr bottle), add 4-F-THP HCl (13.3 g, 50 mmol) .[1]

    • Add Methanol (150 mL) . Sonicate briefly if needed to dissolve/suspend.[1]

    • Note: Using the HCl salt prevents amine poisoning of the catalyst.

    • Carefully add Pd(OH)₂/C (1.3 g, 10 wt% loading) . Caution: Pyrophoric when dry.[1] Ensure it is wet.[1]

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).[1]

    • Pressurize to 50 psi (3.4 bar) .

    • Agitate (shake or stir) at Room Temperature (20-25°C) .

    • Process Control: Monitor H₂ uptake. Reaction is typically complete in 6–12 hours .[1]

    • Stop Condition: Uptake cessation + 1 hour. Do NOT heat above 40°C to prevent defluorination.[1]

  • Workup:

    • Vent H₂ and purge with Nitrogen.[1]

    • Filter the mixture through a Celite pad (pre-wetted with MeOH) to remove the catalyst.

    • Safety: The filter cake is pyrophoric.[1] Keep wet with water and dispose of in a designated hazardous waste container.[1]

    • Wash the cake with MeOH (2 x 20 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C bath).

    • The residue is the 4-(4-fluorophenyl)piperidine hydrochloride .[1][3]

    • Recrystallization (Optional): If purity <99%, recrystallize from Isopropanol (IPA).

Analytical & Quality Control

In-Process Control (IPC)
  • Method: HPLC or ¹H-NMR.[1]

  • Endpoint: Disappearance of the alkene proton signal at δ 6.0-6.2 ppm (depending on solvent).[1]

  • Impurity Check: Monitor for the "Defluoro" impurity (4-phenylpiperidine).[1] In ¹H-NMR, this appears as a change in the aromatic region splitting pattern (loss of F-coupling).[1]

Data Interpretation Table
Parameter4-F-THP (Start)4-F-Piperidine (Product)Defluoro Impurity
Alkene Proton (¹H NMR) Doublet/Multiplet @ ~6.1 ppmAbsent Absent
Aromatic Region 4H, complex coupling4H, complex coupling5H , multiplet (monosubstituted benzene)
¹⁹F NMR ~ -115 ppm~ -117 ppmAbsent
Mass Spec (M+H) 178.1 (Free base)180.1 162.1

Troubleshooting & Optimization

Workflow Diagram

Troubleshooting Check Check IPC (HPLC/NMR) Incomplete Incomplete Conversion (Alkene present) Check->Incomplete SM Remaining Defluoro Defluorination > 2% Check->Defluoro Impurity Found Success Target Purity Achieved Check->Success Clean Action1 1. Check H₂ Pressure 2. Add fresh catalyst (10%) 3. Increase Time Incomplete->Action1 Action2 1. LOWER Temp (<20°C) 2. Switch to Rh/C catalyst 3. Reduce Pressure Defluoro->Action2

Figure 2: Decision tree for reaction troubleshooting.

  • Issue: Catalyst Poisoning. If the reaction stalls, amines may be poisoning the Pd surface. Ensure the starting material is fully protonated (HCl salt) or add 1 eq. of Acetic Acid to the reaction mixture.

  • Issue: Over-reduction. If defluorination is observed, switch to 5% Rh/C in Methanol at 50 psi. Rhodium is significantly less active toward C-F bond cleavage.[1]

References

  • Protocol validation for Pd(OH)
  • Denton, T. T., et al. (2005).[1] Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs. Journal of Neurochemistry. Retrieved from [Link]

    • Establishes the neurotoxicity of fluorinated tetrahydropyridines.[4]

  • Glorius, F., et al. (2019).[1][5] Regioselective Transfer Hydrogenative Defluorination. MDPI.[1] Retrieved from [Link]

    • Mechanistic insights into defluorination side reactions and mitigation str
  • Ward, T., et al. (2001).[1] Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Patent WO2001002357A2.[1] Retrieved from

    • Industrial scale protocols for Paroxetine intermedi
  • Physical properties and safety data for the starting m

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine (hereafter 4-FTP ) is a critical intermediate, most notably in the synthesis of SSRIs like Paroxetine.[1][2] Its extraction presents a unique tripartite challenge:

  • Physicochemical: Balancing the solubility of a secondary amine (pKa ~8.1–9.5) with a lipophilic fluorophenyl tail.

  • Stability: The tetrahydropyridine double bond is susceptible to oxidation and acid-catalyzed migration.

  • Toxicology: As a structural analog to MPTP, 4-FTP poses a severe neurotoxicity risk if mishandled or volatilized.

This guide provides an autonomous, self-validating framework for solvent selection and troubleshooting, moving beyond generic protocols to mechanistic process control.

Module 1: Solvent System Selection (The "Why" and "What")

Q: Which solvent system provides the highest recovery yield for 4-FTP?

A: Solvent selection must be dictated by the scale of operation and the downstream intention (crystallization vs. chromatography).

The Solvent Matrix
SolventSuitabilityLogPKey AdvantageCritical Drawback
Toluene Optimal (Process) 2.73Excellent partition coefficient for the free base; safer than halogenated solvents; allows azeotropic drying.[1]Requires higher removal temperature (bp 110°C); may hold some non-polar impurities.
Dichloromethane (DCM) Optimal (R&D) 1.25Highest solubility for 4-FTP; rapid phase separation due to density (1.33 g/mL).Environmental restrictions; low boiling point leads to volatility risks (neurotoxicity hazard).
Ethyl Acetate (EtOAc) Sub-Optimal 0.73Green solvent; good general solubility.Risk of hydrolysis if extraction is performed at high pH (>12) or elevated temperatures.
MTBE / IPAc Specialized 0.94 / 0.85Excellent for inducing crystallization of the HCl salt directly from the organic phase.Lower solubility for the free base compared to Toluene/DCM.
Q: How does pH influence the partition coefficient (D) of 4-FTP?

A: 4-FTP is a secondary amine with an approximate pKa of 8.1–8.5 . To achieve >99% extraction efficiency into the organic phase, the aqueous pH must be adjusted to ensure the molecule is in its neutral (free base) form.

  • The Rule of Thumb: Target pH = pKa + 2.

  • Operational Target: Adjust aqueous layer to pH 10.5 – 11.0 .

  • Mechanism: Below pH 8, 4-FTP exists largely as the protonated cation (water-soluble).[1] At pH 11, the equilibrium shifts almost entirely to the lipophilic free base.

Module 2: Visualization of Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the critical Acid-Base Swing extraction protocol to ensure high purity.

SolventLogic Start Start: Crude Reaction Mixture (Containing 4-FTP) CheckForm Is 4-FTP in Salt or Free Base form? Start->CheckForm SaltForm Salt Form (e.g., HCl) Water Soluble CheckForm->SaltForm Acidic pH FreeBase Free Base Form Oil/Solid CheckForm->FreeBase Basic pH AdjustPH Adjust pH to > 10.5 (Use NaOH or Na2CO3) SaltForm->AdjustPH SelectSolvent Select Extraction Solvent FreeBase->SelectSolvent AdjustPH->SelectSolvent DCM Dichloromethane (DCM) Best for Small Scale/R&D (High Solubility) SelectSolvent->DCM Toluene Toluene Best for Process/Scale-Up (Safety & Azeotrope) SelectSolvent->Toluene MTBE MTBE/IPAc Best for Crystallization SelectSolvent->MTBE Extract Perform Extraction DCM->Extract Toluene->Extract MTBE->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion FixEmulsion Add Brine or Filter through Celite CheckEmulsion->FixEmulsion Yes PhaseSep Phase Separation CheckEmulsion->PhaseSep No FixEmulsion->PhaseSep Wash Wash Organic Layer (Brine) PhaseSep->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 1: Decision tree for solvent selection and extraction workflow optimization.

Module 3: Troubleshooting Phase Separation & Purity

Q: I am experiencing persistent emulsions. How do I resolve this?

A: Tetrahydropyridines act as weak surfactants due to the combination of the polar amine head and the lipophilic fluorophenyl tail.

Troubleshooting Protocol:

  • Density Check: If using Ethyl Acetate or Toluene, the densities (0.90 and 0.87 g/mL) are close to water if the aqueous phase is heavily laden with salts.

    • Fix: Add DCM to the organic layer to increase density, or add saturated NaCl (Brine) to the aqueous layer to increase its density and ionic strength ("salting out").

  • Filtration: Fine particulate matter (often inorganic salts from the quench) stabilizes emulsions.

    • Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth) before attempting separation.

  • pH Swing: If the pH is near the pKa (~8.5), the molecule is partially protonated and partially neutral, maximizing surfactant behavior.

    • Fix: Push the pH higher (>11) to force the fully neutral state.

Q: The extracted product is dark/colored. How do I improve purity without chromatography?

A: Use the Acid-Base Swing Extraction method. This "self-validating" purification leverages the amine functionality to leave non-basic impurities behind.

Protocol:

  • Initial Extraction: Extract the crude reaction mixture (pH > 11) into Toluene .

    • Result: 4-FTP + Neutral Impurities are in Toluene.

  • Acid Wash: Extract the Toluene layer with 1M HCl (aq) .

    • Mechanism:[1][2][3] 4-FTP becomes protonated (water-soluble).[1] Neutral impurities stay in Toluene.

    • Action: Discard the Toluene layer. Keep the Acidic Aqueous layer.

  • Base Release: Basify the Acidic Aqueous layer to pH > 11 using NaOH .

    • Mechanism:[1][2][3] 4-FTP returns to free base (oil).

  • Final Extraction: Extract the milky aqueous mixture with fresh DCM or Toluene .

    • Result: High purity 4-FTP.

Module 4: Safety & Toxicology (Critical)

Q: Are there specific handling precautions for 4-FTP?

A: YES. 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1]

  • The Hazard: MPTP is a pro-toxin that is metabolized to MPP+, which selectively destroys dopaminergic neurons, causing permanent Parkinsonian symptoms. While the 4-fluoro substituent generally reduces this toxicity compared to the unsubstituted analog, it must be treated as a potential neurotoxin. [1]

  • Mandatory PPE:

    • Double Nitrile Gloves: Change immediately upon splash.

    • Fume Hood: Never handle the free base (which can be volatile) on an open bench.

    • Decontamination: Use a 10% Bleach (Sodium Hypochlorite) solution to wipe down all surfaces and glassware. Bleach oxidizes the tetrahydropyridine ring, breaking the conjugation and destroying the toxic pharmacophore.

References

  • PubChem. (2025).[4] 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride. National Library of Medicine. [Link]

  • University of Pennsylvania. (2022). Fact Sheet: MPTP, Safe Handling. Environmental Health and Radiation Safety. [Link]

  • World Intellectual Property Organization. (2001). WO2001025202A1 - Process for the preparation of paroxetine intermediate.[5] Patentscope.

  • Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl).... [Link]

Sources

resolving stability issues and oxidation of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, oxidation, and handling of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine . This compound, structurally related to the neurotoxin MPTP, shares the characteristic instability of the tetrahydropyridine scaffold.

This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and medicinal chemistry teams.

Status: Active Ticket Type: Stability & Impurity Profiling Assigned Specialist: Senior Application Scientist

Core Stability Analysis

The 1,2,3,6-tetrahydropyridine ring is thermodynamically driven toward aromatization. Unlike fully saturated piperidines, the double bond at the C4-C5 position activates the allylic positions (C3 and C6) and the


-amino positions (C2 and C6), making the molecule susceptible to oxidative dehydrogenation.

The Primary Failure Mode: The compound undergoes oxidative dehydrogenation to form the corresponding 4-(4-fluorophenyl)pyridine . This process is often accompanied by the formation of colored charge-transfer complexes or dihydropyridinium intermediates (often yellow/brown), which act as autocatalysts for further degradation.

Comparative Stability Data
FeatureFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Oxidation Potential High (Rapid yellowing in air)Low (Stable if dry)
Hygroscopicity LowModerate to High
Storage Temp -80°C (Recommended)-20°C
Shelf Life < 1 Month (if unsealed)> 2 Years (Desiccated/Ar)
Primary Impurity 4-(4-Fluorophenyl)pyridinePyridine salt / Hydrates

Troubleshooting Guide (Q&A)

Issue 1: "My white solid has turned yellow/brown overnight."

Diagnosis: Oxidative Dehydrogenation. The color change is the hallmark of the formation of conjugated dihydropyridinium species or N-oxide intermediates. This is accelerated by light, heat, and trace transition metals.

Corrective Protocol:

  • Quantify the Damage: Run a 1H NMR in

    
     or 
    
    
    
    .
    • Look for new aromatic signals in the pyridine region (8.5 ppm - 9.0 ppm).

    • The tetrahydropyridine vinylic proton typically appears around 6.0–6.2 ppm. A decrease in this integral relative to the aromatic ring indicates degradation.

  • Purification (If <10% degradation):

    • For Salts: Recrystallize immediately from hot Isopropanol/Ethanol.

    • For Free Base: Do not run on silica gel without pretreatment. Silica is acidic and can catalyze disproportionation. Use alumina (neutral) or pretreat silica with 1% Triethylamine.

Issue 2: "I see a +2 mass peak (M-2) or +4 mass peak (M-4) in LC-MS."

Diagnosis: Aromatization.

  • M-2 (Mass 175.2 -> 173.2): Formation of the dihydropyridine intermediate.

  • M-4 (Mass 175.2 -> 171.2): Full conversion to 4-(4-fluorophenyl)pyridine.

Root Cause Analysis: This often occurs during reaction workup if the pH was basic and the solution was exposed to air for extended periods. The free base is significantly more labile than the protonated form.

Prevention:

  • Degas all solvents used for extraction (Argon sparge).

  • Keep the workup acidic (pH < 4) as long as possible if the next step allows.

  • Evaporate solvents at < 40°C .

Issue 3: "The compound is becoming sticky or liquefying."

Diagnosis: Hygroscopicity / Salt Disproportionation. The HCl salt is hygroscopic. Absorption of water lowers the melting point and creates a localized aqueous environment where hydrolysis or oxidation can occur faster.

Corrective Protocol:

  • Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • If the sticky texture persists, the salt may have partially dissociated. Re-form the salt by dissolving in anhydrous ether and bubbling dry HCl gas (or adding 4M HCl in dioxane), then filtering the precipitate.

Mechanistic Visualization

The following diagram illustrates the oxidative cascade. Note that the Dihydropyridinium species is the "colored" intermediate often responsible for the yellowing before full aromatization.

OxidationPathway cluster_conditions Catalytic Factors THP Tetrahydropyridine (Colorless) [Unstable Free Base] DHP 2,3-Dihydropyridinium Intermediate (Yellow/Orange) THP->DHP Oxidation (-2e-, -2H+) (Air/Radical/MAO-B) PYR 4-(4-Fluorophenyl)pyridine (Stable Impurity) [Aromatic] DHP->PYR Oxidation (-2e-, -2H+) (Rapid) Factors Light Heat Trace Metals (Cu, Fe) Basic pH

Figure 1: Oxidative dehydrogenation pathway of 1,2,3,6-tetrahydropyridines to pyridines.

Standard Operating Procedures (SOPs)

SOP-01: Conversion to Stable Hydrochloride Salt

Use this protocol if you synthesized the free base and need to store it.

  • Dissolution: Dissolve the crude free base oil in a minimum amount of anhydrous Diethyl Ether or TBME (tert-Butyl methyl ether).

    • Note: Avoid alcohols if possible to maximize yield, though methanol can be used if solubility is an issue.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) under a nitrogen stream.

  • Precipitation: A white solid should precipitate immediately.

    • Troubleshooting: If oiling out occurs, scratch the glass side with a spatula or add a seed crystal.

  • Filtration: Filter the solid under Argon/Nitrogen (using a Schlenk frit is ideal).

  • Drying: Dry under high vacuum (< 0.1 mbar) for 4 hours to remove excess HCl and solvent.

  • Storage: Store in an amber vial, sealed with Parafilm/Tape, at -20°C.

SOP-02: Inert Handling for Synthesis

Use this when using the compound as a nucleophile or intermediate.

  • Solvent Selection: Use Degassed solvents. Sparging with Nitrogen for 15 minutes is usually sufficient.

  • Base Selection: If generating the free base in situ, use non-nucleophilic bases (e.g., DIPEA) and avoid large excesses of strong mineral bases which might promote side reactions.

  • Quench: When quenching reactions involving this amine, use a reductive workup (e.g., Sodium Metabisulfite wash) if oxidative conditions were suspected.

Frequently Asked Questions (FAQ)

Q: Can I use the N-oxide if it forms? A: Generally, no. The N-oxide is a distinct chemical entity and will alter the stoichiometry and reactivity of downstream coupling reactions. It is best to discard or purify.

Q: Is the 4-fluorophenyl group stable? A: Yes. The C-F bond is robust under standard storage and handling conditions.[1] The instability is entirely localized to the tetrahydropyridine ring.

Q: Why does the literature mention MAO-B regarding this compound? A: This compound is a structural analog of MPTP. In biological systems, Monoamine Oxidase B (MAO-B) catalyzes the oxidation of the tetrahydropyridine ring to the dihydropyridinium species [1].[2] While you are likely doing chemical synthesis, this enzymatic pathway mirrors the chemical oxidation susceptibility of the scaffold—it "wants" to oxidize.

References

  • Castagnoli, N., Jr, et al. (2002). "Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines." Drug Metabolism Reviews, 34(3), 533–547.

  • Sigma-Aldrich. (n.d.). "4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride Safety Data Sheet."

  • PubChem.[3] (n.d.). "4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride Compound Summary."

  • Zafar, A. M., et al. (2021).[4] "Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods." Frontiers in Chemical Sciences.

Sources

removal of unreacted 4-fluorobromobenzene from crude tetrahydropyridine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-Fluorobromobenzene from Crude Mixtures Ticket ID: THP-PUR-001 Status: Open Analyst: Senior Application Scientist[1]

Safety & Hazard Warning (Critical)

WARNING: Many 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) derivatives are potent neurotoxins that can cause permanent Parkinsonian symptoms. [1] * 4-Fluorobromobenzene (4-FBB) is a flammable irritant. [1] * Tetrahydropyridines (THPs) are basic amines; some analogs are highly bioactive. [1] * Always handle these mixtures in a functioning fume hood with double-gloves (Nitrile/Laminate).[1]

Diagnostic & Strategy Selector

Before proceeding, determine the best purification route based on your crude mixture's profile. 4-Fluorobromobenzene (4-FBB) is a neutral, lipophilic aryl halide (BP ~150°C), whereas your product is a basic amine.[1] This chemical difference is the key to separation.

Method Selection Matrix
FeatureAcid-Base Extraction (Recommended) Flash Chromatography Vacuum Distillation
Primary Mechanism Solubility switch (pH dependent)Polarity difference (Adsorption)Boiling point difference
4-FBB Removal Excellent (Remains in organic phase)Good (Elutes early, high

)
Moderate (Co-distillation risk)
Scalability High (g to kg scale)Low to Medium (mg to g)High
Throughput Fast (< 2 hours)Slow (Column packing/running)Fast
Risk Factor Emulsion formationStreaking/Tailing of aminesThermal decomposition
Decision Logic Flowchart

PurificationLogic Start Start: Crude Mixture Analysis CheckScale Is Scale > 5 grams? Start->CheckScale CheckBP Is Product BP > 200°C? CheckScale->CheckBP Yes Method_Chrom Method C: Flash Chromatography (Buffered Silica) CheckScale->Method_Chrom No (<5g) Method_AB Method A: Acid-Base Extraction (Gold Standard) CheckBP->Method_AB Yes (or Solid) Method_Dist Method B: Vacuum Distillation CheckBP->Method_Dist No (Volatile Product) Method_Dist->Method_AB If 4-FBB co-distills

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and volatility.

The "Gold Standard" Protocol: Acid-Base Extraction

This method exploits the basic nitrogen of the tetrahydropyridine ring (


 of conjugate acid 

9.5–10.5). By lowering the pH, we convert the THP into a water-soluble salt, while the neutral 4-FBB remains in the organic layer.
Reagents Required
  • Organic Solvents: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ), Dichloromethane (DCM).
    
  • Acid: 1M or 2M Hydrochloric Acid (HCl).[1]

  • Base: 6M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    ).[1]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram of crude).

    • Why? EtOAc is less prone to emulsions than DCM in this specific context and dissolves 4-FBB well.[1]

  • Protonation (Extraction 1): Transfer to a separatory funnel. Add 2M HCl (1.5 equivalents relative to theoretical amine yield).[1] Shake vigorously and vent.

    • Chemistry:

      
      
      
    • Chemistry:

      
      
      
  • Phase Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains your Product (THP salt).[1] KEEP THIS.

    • Top Layer (Organic): Contains 4-FBB, catalysts, and non-basic impurities.[1] DISCARD (after verifying product is not present).

  • Organic Wash: Wash the aqueous acidic layer (from Step 3) with a small portion of fresh EtOAc.

    • Why? Removes physically entrained 4-FBB droplets.[1] Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12 (check with pH paper).

    • Chemistry:

      
      
      
    • Observation: The solution should become cloudy or oily as the free base precipitates.

  • Recovery (Extraction 2): Extract the basic aqueous mixture with DCM (

    
     volumes).
    
    • Why DCM? Tetrahydropyridines are highly soluble in chlorinated solvents.[1]

  • Finishing: Combine DCM extracts, dry over

    
    , filter, and concentrate in vacuo.
    
Visualizing the Extraction Logic

ExtractionWorkflow Crude Crude Mixture (THP + 4-FBB) AcidStep Add 2M HCl Phase Split Crude->AcidStep OrgWaste Organic Layer (Contains 4-FBB) AcidStep->OrgWaste Top Layer AqLayer Aqueous Layer (Contains [THP-H]+) AcidStep->AqLayer Bottom Layer BaseStep Basify (pH > 12) Add DCM AqLayer->BaseStep FinalProd Final Organic Layer (Pure THP) BaseStep->FinalProd Extract

Figure 2: Chemical flow of the Acid-Base separation process.[1]

Troubleshooting Guide (FAQs)

Q1: I followed the protocol, but my NMR still shows 4-FBB peaks (multiplets at 7.0–7.5 ppm). Why?

  • Cause: "Entrainment."[1] Small droplets of the initial organic solvent were trapped in the aqueous layer during the first separation.

  • Fix: Do not skip Step 4 (Organic Wash) . Washing the acidic aqueous layer with fresh ether/EtOAc is critical to scrub the last traces of neutral organics before you basify.

Q2: A thick emulsion formed during the acid extraction. The layers won't separate. [1]

  • Cause: High concentration of Pd-catalyst residues or fine particulates from the reaction.[1]

  • Fix:

    • Filter the entire mixture through a Celite pad before extraction.

    • Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

    • Wait.[1] If persistent, use a centrifuge.

Q3: My yield is very low after extraction.

  • Cause A (pH issue): The pH in Step 5 wasn't high enough. THPs need pH > 10-11 to fully deprotonate.[1]

  • Cause B (Solubility): Some small THP derivatives are partially water-soluble even as free bases.[1]

  • Fix: Saturate the basic aqueous layer with solid NaCl (salting out) before the final DCM extraction to force the organic product out of the water.

Q4: Can I use Silica Gel Chromatography instead?

  • Answer: Yes, but with a caveat.

  • The Issue: Amines interact strongly with the acidic silanols on silica, causing "streaking" (broad bands) and poor separation.

  • The Modification: You must deactivate the silica. Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

    • Mobile Phase Suggestion: 10%

      
       40% EtOAc in Hexanes (+ 1% TEA).[1] 4-FBB will elute near the solvent front (
      
      
      
      ); THP will elute later (
      
      
      ).[1]

References & Grounding

  • Properties of 4-Fluorobromobenzene :

    • Source: PubChem Database.[1]

    • Data: Boiling Point 150°C; LogP ~3.0 (Lipophilic).[1]

    • URL:[1]

  • pKa and Basicity of Cyclic Amines :

    • Source: Evans pKa Table / Bordwell pKa Table.[1]

    • Data: Piperidine/Tetrahydropyridine conjugate acids typically have pKa values between 9.0 and 11.0.[1]

    • URL:

  • General Extraction Protocols :

    • Source: Vogel's Textbook of Practical Organic Chemistry.

    • Context: Standard separation of basic amines from neutral organic compounds via acid-base manipulation.[1]

    • URL:

  • MPTP Synthesis & Purification Context :

    • Source: Journal of Medicinal Chemistry (Historical context on MPTP analogs).

    • Context: Describes the synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and the necessity of removing starting halides.

    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Tetrahydropyridine and Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. Among these, tetrahydropyridine and piperidine scaffolds are ubiquitous in a vast array of pharmaceuticals and bioactive molecules.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and differentiation of these cyclic amines. This guide provides an in-depth comparison of the IR absorption profiles of tetrahydropyridine and piperidine derivatives, grounded in the principles of molecular vibrations and supported by experimental data.

The Structural Distinction: A Tale of Saturation

The fundamental difference between piperidine and tetrahydropyridine lies in their degree of saturation. Piperidine is a fully saturated six-membered nitrogen-containing heterocycle. In contrast, tetrahydropyridine possesses one double bond within its ring structure, leading to different constitutional isomers, most commonly 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine. This seemingly subtle structural variance gives rise to distinct and readily identifiable features in their respective IR spectra.

Key Differentiating IR Absorption Peaks

The most significant distinctions in the IR spectra of these two classes of compounds arise from the vibrational modes associated with the carbon-carbon double bond present in tetrahydropyridines.

Vibrational Modes of the Alkene Moiety in Tetrahydropyridines

The presence of a C=C double bond in tetrahydropyridine derivatives introduces several characteristic absorption bands that are absent in the spectra of their saturated piperidine counterparts. For instance, in 1,2,3,6-tetrahydropyridine, the following peaks are of diagnostic importance:

  • C=C Stretching: A moderate to weak absorption band is typically observed in the range of 1640-1680 cm⁻¹ .[2][3] The intensity of this peak can be variable and is influenced by the substitution pattern around the double bond. For example, a study on 1,2,3,4-tetrahydropyridine derivatives reported a C=C stretching vibration at 1655 cm⁻¹.[4]

  • =C-H Stretching: The stretching vibration of the C-H bonds attached to the double bond (vinylic C-H) gives rise to one or more sharp bands at wavenumbers above 3000 cm⁻¹ , typically in the region of 3000-3100 cm⁻¹ .[5][6] This is a crucial diagnostic feature, as the C-H stretching vibrations in saturated alkanes (and thus in piperidine) occur below 3000 cm⁻¹.[6]

  • =C-H Bending (Out-of-Plane): These vibrations, often referred to as "wagging," produce strong and characteristic bands in the fingerprint region, typically between 650-1000 cm⁻¹ .[3] The exact position of these bands can provide information about the substitution pattern of the double bond.

Common Vibrational Modes with Subtle Differences

While the alkene-related peaks are the most definitive differentiators, other vibrational modes common to both structures can exhibit subtle shifts in frequency and changes in band shape.

  • N-H Stretching: For secondary amines (unsubstituted on the nitrogen), both piperidine and tetrahydropyridine derivatives exhibit a single, typically weak to medium, N-H stretching band in the region of 3300-3500 cm⁻¹ .[7] The bands are generally weaker and sharper than the O-H stretches of alcohols.[7] Hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

  • C-H Stretching (Aliphatic): Both classes of compounds display strong C-H stretching absorptions from their methylene (-CH2-) groups in the range of 2800-3000 cm⁻¹ .[5][6]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines for both piperidine and tetrahydropyridine derivatives is typically found in the 1020-1250 cm⁻¹ region.[7] These bands are often of medium to weak intensity.

  • N-H Bending (Wagging): For secondary amines, a broad and strong band due to N-H out-of-plane bending (wagging) is observed in the 665-910 cm⁻¹ region.[7] While present in both, its appearance can be influenced by the overall molecular structure and any overlapping peaks from =C-H bending in tetrahydropyridines.

Summary of Key IR Absorption Peaks

Vibrational Mode Piperidine Derivatives (cm⁻¹) Tetrahydropyridine Derivatives (cm⁻¹) Key Differentiating Feature
=C-H Stretch Absent3000 - 3100 (sharp, medium)Hallmark of Tetrahydropyridine
C-H Stretch (Aliphatic) 2800 - 3000 (strong)2800 - 3000 (strong)Present in both
C=C Stretch Absent1640 - 1680 (weak to medium)Hallmark of Tetrahydropyridine
N-H Stretch 3300 - 3500 (weak to medium)3300 - 3500 (weak to medium)Present in secondary amines of both
C-N Stretch 1020 - 1250 (weak to medium)1020 - 1250 (weak to medium)Present in both
N-H Wag 665 - 910 (broad, strong)665 - 910 (broad, strong)May be convoluted with =C-H bends in tetrahydropyridine
=C-H Bend (Out-of-Plane) Absent650 - 1000 (strong)Hallmark of Tetrahydropyridine

Experimental Protocol for IR Analysis

To obtain high-quality, reproducible IR spectra for the comparison of these derivatives, the following experimental workflow is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample: - Neat liquid (if applicable) - KBr pellet (for solids) - Thin film on salt plate - Solution in appropriate solvent (e.g., CCl4) acq Acquire Spectrum: - FTIR Spectrometer - Scan range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Number of scans: 16-32 prep->acq Introduce sample to spectrometer proc Process Data: - Background correction - Baseline correction acq->proc Generate interferogram analysis Analyze Spectrum: - Peak picking - Comparison with reference spectra - Assignment of characteristic peaks proc->analysis Generate spectrum

Caption: Experimental workflow for comparative IR spectroscopy.

Causality in Experimental Choices:

  • Sample Preparation: The choice of sample preparation method is critical. For liquids, a neat sample between salt plates (e.g., NaCl or KBr) is often sufficient. For solids, preparing a KBr pellet ensures a uniform dispersion of the sample and minimizes scattering effects. Using a solution in an inert solvent like carbon tetrachloride can help to minimize intermolecular hydrogen bonding, resulting in sharper N-H stretching bands.

  • FTIR Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is preferred over a dispersive instrument due to its higher signal-to-noise ratio, better wavelength accuracy, and faster data acquisition.

  • Scan Range and Resolution: A scan range of 4000-400 cm⁻¹ covers the entire mid-infrared region where the fundamental vibrations of most organic molecules occur. A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic peaks of these compounds.

  • Number of Scans: Co-adding multiple scans (16-32) improves the signal-to-noise ratio, leading to a cleaner and more interpretable spectrum.

Logical Relationship of Structural Features to IR Spectra

The following diagram illustrates the logical flow from molecular structure to the key differentiating features in the IR spectra of piperidine and tetrahydropyridine.

structural_ir_relationship pip_struct Saturated Ring (No C=C) pip_ir IR Spectrum: - No =C-H stretch (>3000 cm⁻¹) - No C=C stretch (~1650 cm⁻¹) - Aliphatic C-H stretch (<3000 cm⁻¹) pip_struct->pip_ir Leads to thp_struct Unsaturated Ring (Contains C=C) thp_ir IR Spectrum: - Presence of =C-H stretch (>3000 cm⁻¹) - Presence of C=C stretch (~1650 cm⁻¹) - Presence of =C-H bends thp_struct->thp_ir Leads to

Caption: Structural basis for IR spectral differences.

Conclusion: A Powerful Tool for Structural Verification

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2,3,6-Tetrahydropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. (n.d.). Infrared Spectroscopy: Table of Characteristic Absorptions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Mastering Organic Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Keresztury, G. (2002). Infrared spectra of tetrahydrophyrido[1,2-a]pyrimidin-4-one derivatives. Journal of Molecular Structure, 604(2-3), 227-234.
  • PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. Retrieved from [Link]

  • Lellek, V., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7486.
  • Wikipedia. (n.d.). Tetrahydropyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Khan, I., et al. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Molecules, 27(15), 4933.
  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • Douglass, F. C., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Organic Letters, 14(7), 1684-1687.

Sources

comparative analysis of fluorinated vs non-fluorinated tetrahydropyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern lead optimization. In the context of 1,2,3,6-tetrahydropyridines (THPs) , the substitution of hydrogen with fluorine (or a trifluoromethyl group) is rarely a neutral change. It fundamentally alters the electronic landscape of the ring, driving changes in basicity, conformational preference, and metabolic susceptibility.

This guide provides a side-by-side analysis of Fluorinated (F-THP) versus Non-Fluorinated (H-THP) tetrahydropyridines. We focus on the 3-fluoro-1,2,3,6-tetrahydropyridine scaffold, a common bioisostere, to demonstrate how the high electronegativity of fluorine (


) dictates experimental protocols and biological outcomes.

Physicochemical Profiling: The "Fluorine Effect"[1][2]

The reactivity differences between F-THP and H-THP stem directly from three core physicochemical perturbations: pKa modulation, conformational bias, and lipophilicity shifts.

Basicity and Nucleophilicity

The most immediate impact of fluorination is the reduction of amine basicity. The strong electron-withdrawing inductive effect ($ -I $) of fluorine pulls electron density away from the nitrogen lone pair, stabilizing the free base but destabilizing the protonated ammonium species.

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated (Piperidine/THP)3-Fluoro-AnalogImpact on Reactivity
pKa (Conjugate Acid) ~11.0~9.2 – 9.4Reduced Nucleophilicity: F-THP requires stronger electrophiles or higher temperatures for N-alkylation.
LogD (pH 7.4) 0.8 (Baseline)1.1 – 1.3Increased Lipophilicity: F-THP often shows higher membrane permeability but lower aqueous solubility.
C-H BDE (kJ/mol) ~390 (Allylic)~460 (C-F bond)Metabolic Blocking: F-THP is resistant to CYP450-mediated oxidation at the fluorinated site.
Conformation Chair (Equatorial pref.)Chair (Axial pref.)[1][2]Stereoelectronic Control: 3-F prefers axial orientation in protonated states due to charge-dipole stabilization.

Expert Insight: The pKa drop of ~1.7 units means that at physiological pH (7.4), a significantly larger fraction of the F-THP exists as the neutral free base compared to the H-THP. While this aids permeability, it ironically makes the nitrogen less nucleophilic in synthetic steps, necessitating protocol adjustments.

Conformational Landscape

Unlike non-fluorinated rings where substituents prefer the equatorial position to minimize 1,3-diaxial strain, 3-fluorinated piperidines and THPs often exhibit a preference for the axial conformation, particularly when the nitrogen is protonated or acylated. This is driven by the gauche effect and favorable charge-dipole interactions between the C-F bond and the N-H bond.

ConformationalBias cluster_0 Non-Fluorinated (H-THP) cluster_1 Fluorinated (3-F-THP) H_Eq Equatorial Substituent (Steric Control) H_Ax Axial Substituent (Sterically Disfavored) H_Eq->H_Ax High Energy Cost F_Eq Equatorial Fluorine (Dipole Repulsion) F_Ax Axial Fluorine (Charge-Dipole Stabilization) F_Eq->F_Ax Favored (Especially Protonated)

Figure 1: Conformational inversion caused by the "Fluorine Effect." The axial preference in F-THP can alter binding affinity and the stereochemical outcome of subsequent reactions.

Synthetic Reactivity Comparison

N-Functionalization (Alkylation/Acylation)
  • H-THP: Highly reactive nucleophile. Reacts rapidly with alkyl halides at room temperature.

  • F-THP: Attenuated nucleophilicity. The inductive withdrawal reduces the HOMO energy of the nitrogen lone pair.

    • Observation: Reaction times often increase by 2-5x.

    • Adjustment: Use polar aprotic solvents (DMF, DMSO) to strip cations and enhance nucleophilicity; consider iodide catalysis (Finkelstein conditions).

Palladium-Catalyzed Couplings

When coupling the THP nitrogen to an aryl halide (Buchwald-Hartwig):

  • H-THP: Standard conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) work efficiently.

  • F-THP: The reduced basicity makes the amine a poorer ligand for the Pd(II) intermediate during the transmetallation/reductive elimination cycle.

    • Risk:[3][4] Competitive

      
      -hydride elimination or protodehalogenation of the aryl partner if the amine coupling is too slow.
      
    • Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , BrettPhos ) specifically designed for weaker amine nucleophiles.

Redox Stability (Aromatization)

A common degradation pathway for THPs is oxidative aromatization to the corresponding pyridinium salt.

  • H-THP: Susceptible to oxidation by air or radical initiators.

  • F-THP: The C-F bond significantly raises the oxidation potential. The electron-deficient ring resists the formation of the pyridinium cation, making F-THP derivatives more shelf-stable.

Experimental Protocol: Self-Validating N-Arylation

This protocol contrasts the conditions required for H-THP vs. F-THP, serving as a validated workflow for functionalizing these scaffolds.

Objective: Synthesis of N-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine derivatives.

Step-by-Step Methodology
StepNon-Fluorinated Protocol (H-THP)Fluorinated Protocol (3-F-THP)Causality / Rationale
1. Reagents 1.0 eq Amine, 1.0 eq Ar-Br1.0 eq Amine, 1.2 eq Ar-BrF-THP is less nucleophilic; excess electrophile drives kinetics.
2. Catalyst Pd₂(dba)₃ (1 mol%) / BINAP (2 mol%)Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)BINAP is insufficient for the deactivated F-THP amine; RuPhos prevents catalyst poisoning.
3. Base NaOtBu (1.4 eq)Cs₂CO₃ (2.0 eq) or NaOtBuStronger base (NaOtBu) is preferred, but Cs₂CO₃ is milder if defluorination is a risk (rare for mono-F).
4. Solvent Toluene, 80°C, 4 hoursToluene/t-BuOH (5:1), 100°C , 12 hoursHigher temperature and polar co-solvent required to overcome activation energy barrier.
5. Workup Standard aqueous extractionNeutralize carefully F-THP pKa is lower; ensure pH > 10 during extraction to recover free base.

Validation Check:

  • Monitor reaction by LCMS.

  • H-THP: Product peak appears rapidly; starting material consumed < 2h.

  • F-THP: If conversion < 50% at 4h, add additional 1 mol% catalyst. Do not increase temperature >110°C to avoid HF elimination.

Metabolic Stability & Biological Impact

The primary driver for using F-THP is to block metabolic "soft spots." The allylic positions in THP are prone to CYP450-mediated hydroxylation.

Mechanism of Stabilization
  • Bond Strength: The C-F bond (110 kcal/mol) is stronger than the C-H bond (98 kcal/mol), making direct abstraction impossible under physiological conditions.

  • Electronic Deactivation: The electronegativity of fluorine deactivates adjacent C-H bonds towards radical abstraction (the rebound mechanism of CYP450).

MetabolicFate cluster_H Non-Fluorinated Fate cluster_F Fluorinated Fate H_Start H-THP (Allylic C-H) CYP_Ox CYP450 Oxidation (Fast) H_Start->CYP_Ox Metabolite Hydroxylated Metabolite (High Clearance) CYP_Ox->Metabolite F_Start 3-F-THP (C-F Block) Met_Block Metabolic Block (Steric/Electronic) F_Start->Met_Block Stable Intact Drug (Extended Half-Life) Met_Block->Stable

Figure 2: Metabolic divergence. Fluorination effectively "walls off" the allylic position from enzymatic degradation.

Comparative Data: Microsomal Stability

Data extrapolated from structure-activity relationship (SAR) trends in piperidine anesthetics and kinase inhibitors.

  • H-THP Intrinsic Clearance (CLint): > 50 µL/min/mg (High turnover).

  • F-THP Intrinsic Clearance (CLint): < 15 µL/min/mg (Low/Moderate turnover).

  • Result: F-THP analogs typically exhibit a 2-3 fold increase in biological half-life (

    
    ).
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronically Controlled Chemical Reactivity: The Case of Fluorinated Piperidines. Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our line of work, the pursuit of discovery is paramount, but it must be anchored in an unwavering commitment to safety. Today, we address the operational protocols for handling 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine. This guide is not a mere checklist; it is a framework built on the principles of risk assessment, procedural logic, and scientific integrity. The protocols herein are designed to create a self-validating system of safety, ensuring that your work is not only groundbreaking but also fundamentally secure.

Hazard Assessment: Understanding the "Why"

Before we don our first glove, we must understand the nature of the agent we are handling. 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a solid compound with the following GHS classifications:

  • H317 (Skin Sensitizer, Category 1): May cause an allergic skin reaction.

  • H319 (Eye Irritant, Category 2): Causes serious eye irritation.

  • H412 (Chronic Aquatic Hazard, Category 3): Harmful to aquatic life with long-lasting effects.

The signal word for this compound is "Warning". However, a deeper analysis of its structure demands a higher level of caution. It is structurally related to the potent and irreversible neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause permanent neurological damage similar to Parkinson's disease.[1] While this specific fluorinated analog does not have the extensive toxicological profile of MPTP, the structural similarity compels us to adopt a precautionary principle. We must treat it as potentially neurotoxic and handle it with the utmost care.

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between you and a potential hazard. Your primary defense is always robust engineering controls.

  • Chemical Fume Hood: All handling of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The containment provided is critical to prevent the inhalation of fine particulates.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes fugitive emissions and provides a safer ambient environment.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is not a matter of preference but a requirement dictated by the risk assessment. Below is a summary of the minimum required PPE for handling this compound.

Protection Area Equipment Specification & Rationale
Eye & Face Safety Goggles with Side Shields or a Full-Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particle inhalation, splashes, and accidental eye contact, which can cause serious irritation.[3]
Hand Double-Gloving with Nitrile GlovesThe outer glove provides the primary barrier. The inner glove protects against tears or breaches in the outer glove. Nitrile offers good chemical resistance. Change gloves immediately if contaminated and after each handling session.[1][4]
Body Long-Sleeved Laboratory CoatProvides a critical barrier against accidental skin contact and contamination of personal clothing. A buttoned coat is mandatory.
Respiratory NIOSH-Approved N95 Respirator or HigherRequired when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosol generation.[4] For spill cleanup, a full-face respirator with appropriate cartridges may be necessary.

Step-by-Step Protocol: Weighing and Solution Preparation

This protocol provides a practical application of the safety principles for a common laboratory task.

Preparation:

  • Read the SDS: Before beginning, thoroughly review the Safety Data Sheet (SDS).

  • Designate Area: Cordon off a specific area within the chemical fume hood for this task. Cover the work surface with absorbent, disposable bench paper.[5]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) and place them inside the fume hood.

  • Don PPE: Put on your lab coat, safety goggles, and inner nitrile gloves. Before entering the designated handling area, don your outer nitrile gloves.

Procedure:

  • Tare the Balance: Carefully place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Dispense Solid: Slowly and carefully dispense the desired amount of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine powder onto the weigh boat. Avoid any actions that could create dust. Do not work with the toxin in its solid state if at all possible.[2]

  • Transfer to Vial: Using the weigh boat, carefully transfer the powder into the designated vial.

  • Add Solvent: Add the desired solvent to the vial.

  • Seal and Mix: Securely cap the vial. Mix by vortexing or gentle inversion until the solid is fully dissolved.

  • Initial Cleanup: Carefully dispose of the used weigh boat and any contaminated bench paper into a designated hazardous waste container located within the fume hood.[3]

  • Doff Outer Gloves: Before leaving the immediate work area, remove the outer pair of gloves and dispose of them in the hazardous waste container.

  • Final Steps: With the inner gloves still on, transport the sealed vial to its destination. Once the experiment is set up, remove the inner gloves and wash your hands thoroughly with soap and water.

Emergency and Spill Response

Rapid and correct response to an emergency is critical.

Spill Response Workflow

The following diagram outlines the decision-making process for handling a spill.

SpillResponse Workflow: Chemical Spill Response spill Spill Occurs assess Assess Spill Size Is it a major spill? spill->assess major_spill MAJOR SPILL assess->major_spill Yes minor_spill MINOR SPILL assess->minor_spill No evacuate Evacuate Immediate Area Alert others major_spill->evacuate call_ehs Call EH&S / Emergency Response (e.g., 305-243-3269) evacuate->call_ehs secure Secure the area Prevent entry call_ehs->secure notify_supervisor Notify Lab Supervisor minor_spill->notify_supervisor don_ppe Don Appropriate PPE (Double gloves, respirator, goggles) notify_supervisor->don_ppe contain Cover with absorbent pads Work from perimeter inwards don_ppe->contain decontaminate Apply 10% bleach solution Allow 15 min contact time contain->decontaminate collect Collect all materials into a sealed hazardous waste container decontaminate->collect clean_area Clean area with soap & water collect->clean_area

Caption: Decision workflow for handling a chemical spill.

Exposure Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal Plan

  • Storage: The compound is noted as being hygroscopic.[8] Store the container tightly closed in a dry, well-ventilated place. For long-term stability, store in a freezer at -20°C under an inert atmosphere.[8]

  • Disposal: All waste, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.[3]

    • Collect solid waste in a clearly labeled, sealed container.[2]

    • Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with other waste streams.[9]

    • Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office. Do not pour down the drain.[6]

Conclusion

The effective and safe handling of 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine is predicated on a thorough understanding of its potential risks and the disciplined application of established safety protocols. By integrating these engineering controls, PPE requirements, and operational plans into your daily workflow, you build a resilient shield of safety that protects you, your colleagues, and your research.

References

  • 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride . PubChem. [Link]

  • 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, 98+% . Labchem. [Link]

  • 1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine - Hazard Genotoxicity . EPA. [Link]

  • 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE . GSRS. [Link]

  • 4-(4-FLUOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE Chemical Properties . Chemdad. [Link]

  • 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride . Chembase. [Link]

  • RISK ASSESSMENT BY AGENT:1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . University of Miami. [Link]

  • Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . University of Wisconsin-Madison. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs . University of Rhode Island. [Link]

  • 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride . PubChem. [Link]

  • Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates . protocols.io. [Link]

  • Lab Specific SOP Template - for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) . Wayne State University. [Link]

  • Fact Sheet: MPTP, Safe Handling . University of Pennsylvania Environmental Health and Radiation Safety. [Link]

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